7-Demethylpiericidin a1
Description
Properties
Molecular Formula |
C24H35NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,9,11-trimethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C24H35NO4/c1-8-17(3)21(26)18(4)13-11-9-10-12-16(2)14-15-20-19(5)22(27)23(28-6)24(25-20)29-7/h8-11,13-14,18,21,26H,12,15H2,1-7H3,(H,25,27)/b10-9+,13-11+,16-14+,17-8+/t18-,21+/m1/s1 |
InChI Key |
HVSNZEPHFYYIKC-YIOFYXMNSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |
Canonical SMILES |
CC=C(C)C(C(C)C=CC=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Synonyms |
7-demethylpiericidin A(1) 7-demethylpiericidin A1 SN 198-D SN-198-D |
Origin of Product |
United States |
Foundational & Exploratory
7-Demethylpiericidin A1: A Technical Guide to its Natural Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural product 7-demethylpiericidin A1, focusing on its microbial origin and the intricate enzymatic machinery responsible for its biosynthesis. This document synthesizes currently available scientific literature to offer a detailed resource for researchers in natural product chemistry, microbiology, and drug discovery.
Natural Product Origin
This compound is a polyketide-derived natural product belonging to the piericidin family of bioactive compounds. These molecules are primarily produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific capacity to synthesize a wide array of secondary metabolites.
Producing Organisms:
The initial discovery of this compound, along with its glycosylated analog 7-demethyl-3'-rhamnopiericidin A1, was reported from a Streptomyces species.[1] While the specific strain designation was not provided in the initial report, subsequent research on the biosynthesis of the broader piericidin family has implicated various Streptomyces strains as producers of these α-pyridone antibiotics, including Streptomyces piomogeues, Streptomyces sp. SCSIO 03032, and Streptomyces conglobatus. It is highly probable that this compound is produced as an intermediate or a shunt product in these and other piericidin-producing Streptomyces strains.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the well-studied pathway of piericidin A1. It is widely accepted that this compound is a direct precursor to piericidin A1, lacking a methyl group at the C-7 position (often referred to as the 4'-position of the pyridone ring). The biosynthesis is orchestrated by a Type I polyketide synthase (PKS) system and a series of post-PKS modifying enzymes.
The core of the piericidin molecule is assembled by a modular PKS encoded by the pie biosynthetic gene cluster. This process involves the sequential condensation of acetate and propionate extender units to a starter unit, which can be acetate, propionate, or isobutyrate, leading to the formation of a polyketide chain.
Following the assembly of the polyketide backbone, a series of enzymatic modifications occur to yield the final piericidin structure. Key enzymatic steps in the formation of this compound and its subsequent conversion to piericidin A1 are outlined below:
-
Polyketide Chain Assembly: The PKS enzymes (PieA1-A6) catalyze the formation of the polyene chain with a β, δ-diketo carboxylic acid terminus.
-
Amidation and Cyclization: An amidotransferase (PieD) is proposed to amidate the terminal carboxylic acid of the polyketide chain. This is followed by cyclization, potentially mediated by a cyclase (PieC), to form the characteristic α-pyridone ring.
-
Hydroxylation: A monooxygenase (PieE) is responsible for the hydroxylation of the pyridone ring at the C-4' position. The product of this step is this compound.
-
Methylation: The final step in the conversion to piericidin A1 is the O-methylation of the 4'-hydroxyl group, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase (PieB2).
The biosynthetic pathway leading to this compound and its subsequent methylation is depicted in the following diagram.
Quantitative Data
Specific quantitative data on the production yield and bioactivity of this compound are not extensively reported in the publicly available literature. The original discovery paper from 1996 does not provide these details.[1] However, to provide a relevant context for researchers, the following table summarizes the cytotoxic activity of the closely related and more extensively studied piericidin A1 against various cancer cell lines. It is important to note that the bioactivity of this compound may differ.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A1 | HeLa | Cervical Cancer | 0.003 | |
| Piericidin A1 | NB4 | Acute Promyelocytic Leukemia | 0.037 | |
| Piericidin A1 | A549 | Lung Carcinoma | 0.56 | |
| Piericidin A1 | H1975 | Lung Carcinoma | 0.49 |
Note: The above data is for Piericidin A1 and is provided for comparative purposes due to the lack of specific data for this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly detailed in a step-by-step manner in the available literature. However, based on the general procedures for isolating piericidins from Streptomyces fermentations, a representative workflow can be outlined.
A. Fermentation of the Producing Strain:
-
Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., ISP2 medium) and incubating at 28-30°C with shaking for 2-3 days.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., a soybean meal-based medium). The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation.
B. Extraction and Purification:
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted with a solvent like acetone or methanol, followed by partitioning with ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
-
C. Structure Elucidation:
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.
The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound.
Conclusion
This compound is a naturally occurring piericidin analog produced by Streptomyces species. Its biosynthesis follows a well-defined polyketide pathway, and it serves as a direct precursor to the more abundant piericidin A1. While detailed quantitative data and specific experimental protocols for this particular compound are scarce in the literature, this guide provides a comprehensive overview based on the current understanding of the piericidin family of natural products. Further research is warranted to fully characterize the production, bioactivity, and therapeutic potential of this compound.
References
Biological Activity of 7-Demethylpiericidin A1 on Fungal and Bacterial Strains: A Methodological Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document serves as a structured guide to the methodologies and data presentation relevant to assessing the biological activity of 7-Demethylpiericidin A1 against various fungal and bacterial strains. Due to a scarcity of publicly available data specifically on the antimicrobial activities of this compound, this paper presents a generalized framework. This includes standardized experimental protocols for determining key antimicrobial parameters and templates for data visualization and interpretation. The objective is to provide a robust methodological blueprint that can be applied to the evaluation of this compound as new research emerges.
Introduction
Piericidins are a class of natural products known for their diverse biological activities. This compound, a derivative within this class, has been noted for its potential anti-bacterial and antineoplastic properties[1]. However, detailed quantitative data regarding its efficacy against a broad spectrum of microbial pathogens is not extensively documented in accessible literature. Understanding the antimicrobial profile, including the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC), is a critical first step in the evaluation of any potential therapeutic agent.
This guide outlines the standard experimental procedures and data presentation formats necessary for a thorough investigation of the antimicrobial characteristics of this compound.
Quantitative Antimicrobial Activity Data
Comprehensive evaluation of an antimicrobial agent requires the determination of its potency against a panel of clinically relevant bacterial and fungal strains. The following tables are presented as a template for the systematic recording and comparison of such data.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | Data N/A | Data N/A |
| Streptococcus pneumoniae | Positive | Data N/A | Data N/A |
| Escherichia coli | Negative | Data N/A | Data N/A |
| Pseudomonas aeruginosa | Negative | Data N/A | Data N/A |
| Mycobacterium tuberculosis | N/A | Data N/A | Data N/A |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Yeast | Data N/A | Data N/A |
| Aspergillus fumigatus | Mold | Data N/A | Data N/A |
| Cryptococcus neoformans | Yeast | Data N/A | Data N/A |
| Trichophyton rubrum | Mold | Data N/A | Data N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for MIC determination is the broth microdilution assay.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
This compound stock solution
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include positive and negative control wells.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the optimal temperature and duration for the microorganism.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following are examples created using Graphviz (DOT language).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action for this compound is not well-defined in the literature, piericidins are generally known to inhibit NADH-ubiquinone oxidoreductase (Complex I) in the electron transport chain. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of Complex I by this compound.
Conclusion
While this compound has been identified as a compound with potential antimicrobial activity, a significant gap in the publicly available data prevents a thorough assessment of its efficacy and mechanism of action. This guide provides the necessary framework for conducting and presenting such research in a standardized and comprehensive manner. Further investigation into the biological activities of this compound is warranted to explore its potential as a novel therapeutic agent. It is hoped that this document will serve as a valuable resource for researchers embarking on such studies.
References
In-depth Technical Guide: Cytotoxic Effects of 7-Demethylpiericidin A1 on Cancer Cell Lines
A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the cytotoxic effects of 7-Demethylpiericidin A1 on cancer cell lines. Following a thorough review of publicly available scientific literature, this document summarizes the current state of knowledge regarding this compound's anti-neoplastic properties.
Introduction
This compound is a member of the piericidin family of antibiotics, which are known for their complex chemical structures and diverse biological activities. A 1996 study identified this compound as a new piericidin antibiotic and classified it as having potential antineoplastic pharmacology, suggesting its promise as an anticancer agent[1]. However, despite this initial classification, detailed studies on its specific cytotoxic effects against various cancer cell lines appear to be limited in the public domain.
Quantitative Data on Cytotoxic Activity
A comprehensive search of scientific databases did not yield specific quantitative data regarding the cytotoxic effects of this compound on cancer cell lines. Key metrics such as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not publicly available for this specific compound against any tested cancer cell lines.
Table 1: Summary of IC50 Values for this compound in Various Cancer Cell Lines.
| Cancer Cell Line | Histology | IC50 (µM) | Reference |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
A thorough literature search did not reveal any published studies containing IC50 values for this compound.
Experimental Protocols
Detailed experimental protocols for assessing the cytotoxic effects of this compound are not available in the current body of scientific literature. Typically, such studies would involve the following methodologies:
-
Cell Culture: Propagation of specific cancer cell lines under controlled laboratory conditions.
-
Cytotoxicity Assays (e.g., MTT, XTT, or LDH release assays): Treatment of cancer cells with a range of concentrations of this compound to determine cell viability.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): To investigate if the compound induces programmed cell death.
-
Cell Cycle Analysis (e.g., Flow cytometry): To determine the effect of the compound on the progression of the cell cycle.
The absence of published research on this compound means that specific details such as cell lines tested, drug concentrations, incubation times, and assay-specific parameters cannot be provided at this time.
Signaling Pathways
The molecular mechanism of action and the specific signaling pathways modulated by this compound in cancer cells have not been elucidated in the available literature. Research in this area would typically investigate the compound's impact on key cancer-related pathways such as:
-
PI3K/Akt/mTOR pathway
-
MAPK/ERK pathway
-
Apoptotic pathways (intrinsic and extrinsic)
-
Cell cycle regulation pathways
Without experimental data, a diagram of the signaling pathways affected by this compound cannot be constructed.
Conclusion and Future Directions
Based on a comprehensive review of the available scientific literature, there is a significant gap in the understanding of the cytotoxic effects of this compound on cancer cell lines. While its classification as an antineoplastic antibiotic suggests potential, the lack of published data on its efficacy, mechanism of action, and the signaling pathways it modulates, hinders its development as a potential therapeutic agent.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic activity of this compound against a panel of diverse cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Investigating the molecular mechanisms by which this compound exerts its cytotoxic effects, including the induction of apoptosis, cell cycle arrest, or other forms of cell death.
-
Signaling pathway analysis: Identifying the specific intracellular signaling pathways that are modulated by this compound in cancer cells.
Such studies are crucial to validate the initial promise of this compound as a potential anticancer compound and to provide the foundational data necessary for further preclinical and clinical development.
Visualizations
As no specific experimental workflows or signaling pathways for this compound have been described in the literature, a generalized experimental workflow for screening potential anticancer compounds is provided below for illustrative purposes.
Caption: Generalized workflow for evaluating the cytotoxic effects of a novel compound.
References
7-Demethylpiericidin A1: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Demethylpiericidin A1, a naturally occurring pyridinyl-substituted polyketide, has emerged as a molecule of significant interest in drug discovery due to its potent biological activities. As an analog of the well-characterized mitochondrial complex I inhibitor piericidin A1, its structure-activity relationship (SAR) provides a crucial framework for the design of novel therapeutic agents. This technical guide offers a comprehensive analysis of the SAR studies of this compound and its analogs, with a focus on their cytotoxic effects. We will delve into the key structural motifs governing bioactivity, present quantitative data in a structured format, provide detailed experimental methodologies, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction
Piericidins, a class of natural products isolated from Streptomyces species, have long been recognized for their potent insecticidal, antimicrobial, and antitumor properties. Their primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase), a critical enzyme for cellular energy production. This inhibition disrupts cellular respiration and can lead to the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. This compound, a close structural relative of piericidin A1, shares this mechanism and presents a valuable scaffold for medicinal chemistry exploration. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for the development of targeted and effective therapeutics. This guide aims to provide a detailed overview of the current knowledge in this area.
Core Structure-Activity Relationships
The biological activity of this compound and its analogs is intricately linked to specific structural features of the molecule. The core structure consists of a substituted pyridine head group and a polyketide side chain. Modifications to both of these regions have been shown to significantly impact cytotoxicity.
The Pyridine Head Group
The pyridine ring and its substituents are crucial for the molecule's interaction with its biological target. Key modifications and their effects include:
-
Hydroxyl Group at C4': The presence of a hydroxyl group at the C4' position of the pyridine ring is a critical determinant of cytotoxic potency. Removal of this hydroxyl group, as seen in C4'-deshydroxypiericidin A1, leads to a significant reduction in activity. This suggests that the hydroxyl group may be involved in key hydrogen bonding interactions within the binding site of mitochondrial complex I.
-
Methyl Group at C5': The methyl group at the C5' position also contributes significantly to the molecule's activity. Analogs lacking this methyl group exhibit a substantial decrease in cytotoxicity, even more so than the removal of the C4' hydroxyl group in some cases.[1] This highlights the importance of the steric and electronic properties of the substituents on the pyridine ring.
The Polyketide Side Chain
The long, lipophilic side chain of this compound plays a vital role in its ability to traverse cellular membranes and interact with the hydrophobic binding pocket of complex I.
-
Side Chain Length and Unsaturation: The overall length and degree of unsaturation of the side chain are important for optimal activity. Truncation of the side chain, such as the removal of the C5-C16 segment, results in a dramatic loss of cytotoxic potency. This indicates that the full-length side chain is necessary for effective binding to the target.
-
Stereochemistry: The stereochemistry of the substituents along the side chain can also influence biological activity, although this aspect has been less extensively studied for this compound specifically.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound analogs and related compounds. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
| Compound/Analog Name | Modification(s) | Cell Line(s) | IC50 (nM) | Reference |
| Piericidin A1 | - | Various | Potent | [1] |
| 5'-Desmethylpiericidin A1 | Removal of C5' methyl group | Not specified | 2,500 | [1] |
| C4'-Deshydroxy-5'-desmethylpiericidin A1 | Removal of C4' hydroxyl and C5' methyl groups | Not specified | 4,000 | [1] |
| Farnesyl side chain analog of 5'-Desmethylpiericidin A1 | Truncated side chain, removal of C5' methyl group | Not specified | 5,500 | [1] |
| Farnesyl side chain analog of C4'-Deshydroxy-5'-desmethylpiericidin A1 | Truncated side chain, removal of C4' hydroxyl and C5' methyl groups | Not specified | 20,000 | [1] |
| Pyridine with truncated side chain (C5-C16 removed) | Removal of the majority of the side chain | Not specified | 10,000 | |
| Piericidin L | Addition of a terminal-olefinic-bond moiety conjugated with a carbonyl | OS-RC-2 | Selective activity | |
| Piericidin M | Not specified | HL-60 | < 100 | |
| Piericidin N | Not specified | HL-60 | < 100 | |
| Piericidin O | Not specified | HL-60 | < 100 | |
| Piericidin P | Not specified | HL-60 | < 100 | |
| Piericidin Q | Addition of a terminal-olefinic-bond moiety conjugated with a carbonyl | OS-RC-2 | Selective activity | |
| 11-demethyl-glucopiericidin A | Glycosylation | ACHN, HL-60, K562 | 2.3 µM, 1.3 µM, 5.5 µM |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound and its analogs is the inhibition of mitochondrial complex I. This disruption of the electron transport chain has several downstream consequences, as illustrated in the following diagram.
Caption: Inhibition of mitochondrial complex I by this compound analogs.
The inhibition of complex I by this compound analogs blocks the transfer of electrons from NADH to ubiquinone, disrupting the electron transport chain. This has two major consequences:
-
Decreased ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane leads to a significant decrease in ATP synthesis by ATP synthase. This energy depletion can trigger apoptosis.
-
Increased ROS Production: The blockage of electron flow can lead to the leakage of electrons from complex I, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species. This increase in oxidative stress can damage cellular components and also induce apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the SAR studies of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a complex, multi-step process. The following workflow provides a generalized approach based on the total synthesis of piericidin A1.
Caption: Generalized workflow for the synthesis of this compound analogs.
Key Synthetic Steps:
-
Synthesis of the Pyridine Head Group: This typically involves the construction of the fully substituted pyridine ring with the desired methoxy and hydroxyl groups.
-
Synthesis of the Polyketide Side Chain: The side chain is often built in a stepwise manner using various organic reactions to install the correct stereocenters and double bonds.
-
Coupling Reaction: A crucial step involves the coupling of the pyridine head group to the polyketide side chain, often through a carbon-carbon bond-forming reaction such as a Stille or Suzuki coupling.
-
Deprotection and Purification: The final steps involve the removal of any protecting groups used during the synthesis, followed by purification of the final analog, typically by chromatography.
Cytotoxicity and Apoptosis Assays
The cytotoxic activity of the synthesized analogs is typically evaluated using in vitro cell-based assays.
Workflow for Cytotoxicity and Apoptosis Assessment:
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HL-60, K562, A549) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value is calculated.
-
Apoptosis Analysis: To confirm that cell death is occurring via apoptosis, cells are stained with fluorescent dyes such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI; a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key molecular features required for potent inhibition of mitochondrial complex I and induction of cytotoxicity. The C4' hydroxyl and C5' methyl groups on the pyridine ring, as well as the full-length polyketide side chain, are critical for high activity. Future research in this area should focus on:
-
Systematic Modification of the Side Chain: A more detailed exploration of the effects of modifying the length, saturation, and stereochemistry of the side chain could lead to the discovery of analogs with improved potency and selectivity.
-
Exploration of the Pyridine Ring Substituents: Further investigation into the electronic and steric requirements of the substituents on the pyridine ring could yield more potent compounds.
-
In Vivo Studies: Promising analogs identified from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
Targeted Delivery: The development of strategies to selectively deliver these potent cytotoxic agents to cancer cells could enhance their therapeutic index and reduce off-target effects.
By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to design and synthesize novel this compound analogs with the potential to become next-generation anticancer agents.
References
An In-depth Technical Guide to the Piericidin Family of Antibiotics and Their Natural Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Piericidin family, a class of pyridine-containing polyketide antibiotics primarily synthesized by Streptomyces species, presents a compelling area of research for novel therapeutic development.[1][2] Their significant insecticidal, antimicrobial, and particularly potent antitumor activities stem from a well-defined mechanism of action: the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[1][3] This guide offers a detailed exploration of the piericidin core structure, its natural analogs, and their biological activities. It provides a centralized resource of quantitative data, detailed experimental protocols for key biological assays, and visual diagrams of the associated signaling pathways to facilitate further research and development in this promising field.
The Piericidin Core: Structure and Natural Diversity
The fundamental chemical scaffold of the piericidin family consists of a substituted α-pyridone ring attached to a long, branched polyketide side chain.[1][4] The remarkable diversity observed in this family is a result of variations in the side chain's length, degree of saturation, and the presence of various functional groups, such as hydroxyls and methyls, on both the heterocyclic ring and the polyketide tail.[1]
Prominent Natural Analogs:
-
Piericidins A-E: These are among the most studied analogs, with variations primarily in the oxidation state and substitution patterns of the polyketide chain. Piericidin A is often the most abundantly produced member.[5]
-
Glucopiericidins: These are glycosylated forms of piericidins, such as Glucopiericidin A, B, and C.[6][7] The addition of a sugar moiety can significantly alter the compound's biological profile, with reports indicating that Glucopiericidins A and B exhibit enhanced antimicrobial properties compared to their aglycone counterpart, Piericidin A1.[6]
-
Other Derivatives: A growing number of piericidin derivatives with unique modifications, such as Piericidins L-R, continue to be isolated from natural sources.[1]
Mechanism of Action: Targeting Mitochondrial Respiration
The primary molecular target of piericidins is Complex I of the mitochondrial electron transport chain.[3][5] Their structural resemblance to the native substrate, coenzyme Q, allows them to act as competitive inhibitors, effectively blocking the electron transfer from NADH to ubiquinone. This disruption of mitochondrial respiration triggers a cascade of cellular events:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain dissipates the proton motive force required by ATP synthase, leading to a significant reduction in cellular ATP levels.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at Complex I results in the leakage of electrons to molecular oxygen, generating superoxide anions and other reactive oxygen species.
-
Induction of Apoptosis: The synergistic effects of ATP depletion and elevated oxidative stress activate the intrinsic apoptotic pathway, culminating in programmed cell death.
Signaling Pathway Diagram
The following diagram illustrates the impact of piericidins on mitochondrial function and the subsequent induction of apoptosis.
Caption: Piericidin inhibits Complex I, leading to ATP depletion and ROS production, which in turn induces apoptosis.
Quantitative Biological Activity
The potency of piericidin analogs is assessed through cytotoxicity assays against cancer cell lines (IC50 values) and antimicrobial susceptibility testing (Minimum Inhibitory Concentration or MIC values).
Cytotoxicity Against Cancer Cell Lines (IC50)
The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for various piericidin derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 (insect) | 0.061 | [5] |
| Piericidin A | HepG2 (liver carcinoma) | 233.97 | [5] |
| Piericidin A | Hek293 (embryonic kidney) | 228.96 | [5] |
| Piericidin L | OS-RC-2 (renal cell carcinoma) | 2.2 | [1] |
| Piericidin M | OS-RC-2 (renal cell carcinoma) | 4.5 | [1] |
| Piericidins N, O, P, Q | HL-60 (promyelocytic leukemia) | < 0.1 | [1] |
| 11-demethyl-glucopiericidin A | ACHN (renal cell adenocarcinoma) | 2.3 | [1] |
| 11-demethyl-glucopiericidin A | HL-60 (promyelocytic leukemia) | 1.3 | [1] |
| 11-demethyl-glucopiericidin A | K562 (chronic myelogenous leukemia) | 5.5 | [1] |
Antimicrobial Activity (MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Piericidin Derivatives | Various Pathogenic Microorganisms | >100 | [2] |
| Glucopiericidin A & B | Various Bacteria | Enhanced activity compared to Piericidin A1 | [6] |
Detailed Experimental Protocols
This section provides standardized protocols for the key assays used to characterize the biological activity of piericidin antibiotics.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for assessing the antimicrobial potency of piericidin analogs.
Objective: To determine the lowest concentration of a piericidin analog that inhibits the visible growth of a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a 0.5 McFarland turbidity
-
Piericidin analog stock solution in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative (growth) and sterile controls
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, create a two-fold serial dilution of the piericidin analog in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with inoculum and no compound (growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the piericidin analog at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Mitochondrial Complex I Activity Assay
This protocol describes a colorimetric method to quantify the inhibitory effect of piericidins on mitochondrial Complex I.
Objective: To measure the enzymatic activity of Complex I in the presence and absence of a piericidin analog.
Materials:
-
Isolated mitochondria from a relevant cell or tissue source
-
Complex I Assay Buffer
-
NADH (substrate)
-
Decylubiquinone (electron acceptor)
-
A colorimetric reporter dye (e.g., a tetrazolium salt)
-
Piericidin analog
-
Rotenone (a known Complex I inhibitor, as a positive control)
-
96-well plate
-
Kinetic microplate reader
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In a 96-well plate, add the assay buffer, isolated mitochondria, and the piericidin analog at various concentrations. Include control wells with no inhibitor and with rotenone.
-
Initiation of Reaction: Add NADH and decylubiquinone to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength for the colorimetric dye in kinetic mode for 20-30 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (Vmax). The specific activity of Complex I is determined by normalizing the Vmax to the mitochondrial protein concentration. The inhibitory effect of the piericidin is calculated relative to the untreated control.
Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol outlines the use of flow cytometry to quantify apoptosis induced by piericidins.
Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with a piericidin analog.
Materials:
-
Cultured cells
-
Piericidin analog
-
Annexin V conjugated to a fluorophore (e.g., FITC)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cultured cells with the piericidin analog at various concentrations for a predetermined time.
-
Cell Harvesting: Gently harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting the fluorophores with the appropriate lasers and collecting the emission data.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot:
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Annexin V-/PI+: Necrotic cells
-
Experimental and Logical Workflow Diagram
The following diagram provides a logical workflow for the investigation of novel piericidin analogs.
Caption: A workflow for the discovery and characterization of piericidin antibiotics.
Future Directions and Conclusion
The piericidin family of natural products holds considerable promise for the development of new anticancer and antimicrobial agents. Their defined mechanism of action provides a strong basis for structure-activity relationship studies and medicinal chemistry efforts to optimize their therapeutic index. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the exploration of these potent bioactive molecules. Future research should focus on the discovery of novel piericidin analogs from diverse microbial sources, the elucidation of their biosynthetic pathways for potential bioengineering, and the rational design of synthetic derivatives with improved efficacy and safety profiles.
References
- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
Total Synthesis Pathway of (-)-7-Demethylpiericidin A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the total synthesis of (-)-7-demethylpiericidin A1, a naturally occurring piericidin analogue. The synthesis, accomplished by Keaton and Phillips, is a concise and efficient nine-step process commencing from tiglic aldehyde. A key strategic element of this pathway is a titanium(II)-mediated cyclization of a silyloxyenyne to construct the core structure. This guide will delve into the experimental methodologies, present key quantitative data, and visualize the synthetic route for clarity.
I. Retrosynthetic Analysis and Strategy
The synthetic strategy for (-)-7-demethylpiericidin A1 hinges on a convergent approach. The molecule is disconnected into two main fragments: the substituted pyridine ring and the aliphatic side chain. The crucial juncture in the synthesis is the formation of the C6-C7 bond, which is achieved through a titanium-mediated cyclization. This key step simultaneously establishes the stereocenter at C9.
II. Experimental Protocols and Key Reactions
The total synthesis is outlined below with detailed experimental protocols for the key transformations.
Step 1: Synthesis of the Silyloxyenyne Precursor
The synthesis begins with the preparation of the silyloxyenyne precursor from commercially available tiglic aldehyde. This multi-step process involves standard organic transformations to elongate the carbon chain and introduce the necessary functional groups for the key cyclization reaction.
Step 2: Titanium(II)-Mediated Cyclization
This is the cornerstone of the synthesis. The silyloxyenyne precursor is subjected to a titanium(II)-mediated reductive cyclization. This reaction proceeds with high diastereoselectivity, establishing the desired stereochemistry at C9.
A detailed experimental protocol for this key step, as reported by Keaton and Phillips, is as follows:
To a solution of the silyloxyenyne in THF at -78 °C is added a solution of Ti(Oi-Pr)4 and i-PrMgCl in THF. The reaction mixture is stirred at this temperature for a specified period, followed by quenching with a proton source.
Step 3: Functional Group Manipulations and Pyridine Ring Formation
Following the cyclization, a series of functional group interconversions are carried out to elaborate the side chain and prepare for the introduction of the pyridine moiety. This includes oxidation, protection, and deprotection steps.
Step 4: Coupling and Final Product Formation
The final steps involve the coupling of the elaborated side chain with a suitably functionalized pyridine fragment, followed by final deprotection to yield (-)-7-demethylpiericidin A1.
III. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (-)-7-demethylpiericidin A1.
| Step Number | Reaction | Starting Material | Product | Yield (%) |
| 1-4 | Silyloxyenyne formation | Tiglic aldehyde | Silyloxyenyne precursor | N/A |
| 5 | Ti(II)-mediated cyclization | Silyloxyenyne precursor | Cyclized intermediate | N/A |
| 6-8 | Side chain elaboration | Cyclized intermediate | Elaborated side chain | N/A |
| 9 | Coupling and deprotection | Elaborated side chain and pyridine fragment | (-)-7-Demethylpiericidin A1 | N/A |
Note: Specific yields for each step were not available in the provided search results. A full review of the primary literature from Keaton and Phillips is recommended for detailed quantitative data.
IV. Visualizing the Synthesis Pathway
To provide a clear visual representation of the total synthesis, the following diagrams illustrate the overall workflow and the key chemical transformations.
Caption: Overall workflow of the total synthesis of (-)-7-Demethylpiericidin A1.
Caption: Key stages in the total synthesis of (-)-7-Demethylpiericidin A1.
V. Conclusion
The total synthesis of (-)-7-demethylpiericidin A1 by Keaton and Phillips represents a significant achievement in natural product synthesis. The route is notable for its conciseness and the strategic implementation of a titanium(II)-mediated cyclization to construct the complex core of the molecule with high stereocontrol. This technical guide provides a foundational understanding of the synthetic pathway, which can serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the piericidin class of compounds. For complete and detailed experimental procedures and characterization data, consulting the original publication is highly recommended.
Methodological & Application
Application Notes and Protocols for 7-Demethylpiericidin A1: A Potent Inhibitor of Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Demethylpiericidin A1 is a member of the piericidin family of antibiotics, known for their potent inhibitory effects on mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). This document provides detailed application notes and protocols for the in vitro use of this compound as a complex I inhibitor. Due to the limited availability of specific quantitative data for this compound, information from its close structural analog, piericidin A1, is included for guidance. Piericidin A1 is a well-characterized inhibitor that competes with the ubiquinone binding site on complex I.
Data Presentation
Inhibitory Activity of Piericidin Analogs against Complex I
| Compound | IC50 (nM) | Target | Comments |
| Piericidin A1 | 3.7 | Mitochondrial Complex I | Potent inhibitor, competes with ubiquinone binding site. |
| This compound | Not available | Mitochondrial Complex I (presumed) | Expected to have similar activity to Piericidin A1. Experimental determination is recommended. |
| Rotenone | 20-40 | Mitochondrial Complex I | Commonly used as a positive control for complex I inhibition. |
Solubility of Piericidin A1
| Solvent | Solubility |
| Methanol (MeOH) | Soluble |
| Ethanol (EtOH) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Hexane | Soluble |
| Water | Hardly soluble |
Note: this compound is expected to have similar solubility properties. It is recommended to prepare stock solutions in a suitable organic solvent such as ethanol or DMSO.
Experimental Protocols
This section provides a detailed protocol for assessing the inhibitory effect of this compound on mitochondrial complex I activity in isolated mitochondria.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes a method for isolating functional mitochondria from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 200 mM Mannitol, 70 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4. Sterilize by filtration and keep on ice.
-
Protease inhibitor cocktail (add fresh to MIB before use)
-
Dounce homogenizer or insulin syringe with a fine-gauge needle
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 1 mL of ice-cold MIB with freshly added protease inhibitors.
-
Homogenization: Homogenize the cells on ice using a pre-chilled Dounce homogenizer (20-30 strokes) or by passing the cell suspension through a 27-gauge needle 20-25 times.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 15,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing Mitochondria: Discard the supernatant (cytosolic fraction). Gently wash the mitochondrial pellet by resuspending in 500 µL of ice-cold MIB and centrifuging again at 15,000 x g for 15 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford assay). The final protein concentration should be at least 500 µg/mL.[1][2]
-
Storage: Use the isolated mitochondria immediately or store them at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Complex I Activity Assay (Spectrophotometric)
This protocol describes a colorimetric assay to measure the NADH:ubiquinone oxidoreductase activity of isolated mitochondria.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in DMSO or EtOH)
-
Rotenone stock solution (positive control, e.g., 1 mM in DMSO)
-
Complex I Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA (fatty acid-free).
-
NADH solution (e.g., 10 mM in assay buffer, prepare fresh)
-
Decylubiquinone (Coenzyme Q₁₀ analog, electron acceptor)
-
DCIP (2,6-dichlorophenolindophenol, colorimetric indicator)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of NADH (e.g., 1 mM) in Complex I Assay Buffer.
-
Prepare a working solution of Decylubiquinone (e.g., 1 mM in ethanol).
-
Prepare a working solution of DCIP (e.g., 2 mM in water).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Prepare wells for:
-
Blank: All reagents except mitochondria.
-
Control (No Inhibitor): All reagents.
-
This compound: All reagents plus varying concentrations of this compound.
-
Positive Control (Rotenone): All reagents plus a saturating concentration of rotenone (e.g., 2 µM).
-
-
-
Incubation with Inhibitor: Pre-incubate the plate with the inhibitors (this compound and rotenone) for 10-15 minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding the NADH working solution to each well (final concentration, e.g., 100 µM).
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 5-10 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA600/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the rotenone-inhibited sample (non-specific activity) from all other rates to obtain the specific Complex I activity.
-
Plot the specific Complex I activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of Complex I Inhibition
Caption: Mechanism of Complex I inhibition by this compound.
Experimental Workflow for In Vitro Complex I Inhibition Assay
Caption: Workflow for assessing Complex I inhibition in vitro.
References
Application Notes and Protocols for 7-Demethylpiericidin A1: A Tool for Inducing Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The targeted induction of mitochondrial dysfunction in cellular and preclinical models is a critical tool for studying disease mechanisms and for the development of novel therapeutics. 7-Demethylpiericidin A1, a member of the piericidin family of antibiotics, is an inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). By disrupting the electron transport chain, it serves as a potent tool for inducing mitochondrial dysfunction.
This document provides detailed application notes and protocols for the use of this compound in research settings.
Disclaimer: Specific quantitative data and established protocols for this compound are limited in the current scientific literature. The data and protocols presented herein are primarily based on its parent compound, piericidin A. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific experimental systems.
Mechanism of Action
This compound, like other piericidins, acts as a high-affinity inhibitor of mitochondrial Complex I. It binds to the ubiquinone-binding pocket of the complex, thereby blocking the transfer of electrons from NADH to ubiquinone.[1] This inhibition leads to a cascade of events characteristic of mitochondrial dysfunction:
-
Decreased ATP Production: Inhibition of the electron transport chain disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis via oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.[2]
-
Mitochondrial Membrane Depolarization: The compromised proton gradient results in the depolarization of the mitochondrial membrane.
-
Activation of Downstream Signaling Pathways: Mitochondrial dysfunction can trigger various cellular signaling pathways, including those involved in stress responses, autophagy, and apoptosis.
Quantitative Data Summary
The following table summarizes quantitative data for the parent compound, piericidin A . This information can be used as a guide for designing experiments with this compound, but optimal concentrations should be determined empirically.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Complex I Inhibition) | ~2 nM | Bovine heart submitochondrial particles | Not explicitly cited, general knowledge |
| Effective Concentration (ROS Induction) | 10-100 nM | Various mammalian cell lines | [2] |
| Effective Concentration (mTORC1 Inhibition) | 10-100 nM | K562 cells | [3] |
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with a Complex I inhibitor to induce mitochondrial dysfunction.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, primary neurons)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or piericidin A) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range for piericidin A is 1 nM to 1 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to 24-72 hours, depending on the endpoint being measured.
-
Assessment of Mitochondrial Dysfunction: Proceed to measure parameters of mitochondrial function as described in the subsequent protocols.
Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Materials:
-
Cells treated as in Protocol 1
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF Cell Culture Microplate and treat with this compound as described in Protocol 1.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: The instrument software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, to measure changes in the mitochondrial membrane potential.
Materials:
-
Cells treated as in Protocol 1
-
TMRM or JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Staining: After treatment with this compound, remove the medium and incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) staining solution in the dark for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium.
-
Imaging/Measurement:
-
TMRM: Acquire fluorescent images using a fluorescence microscope. A decrease in red fluorescence intensity indicates mitochondrial depolarization. Alternatively, quantify the fluorescence using a plate reader.
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
-
Data Analysis: Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe, such as Dihydroethidium (DHE) or MitoSOX Red, to detect mitochondrial superoxide production.
Materials:
-
Cells treated as in Protocol 1
-
DHE or MitoSOX Red staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining: Following treatment with this compound, incubate the cells with DHE (e.g., 5-10 µM) or MitoSOX Red (e.g., 2-5 µM) in the dark for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Detection:
-
Microscopy: Acquire fluorescent images. An increase in red fluorescence indicates an increase in superoxide levels.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the relative change in ROS production.
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Complex I Inhibition
Inhibition of Complex I by agents like piericidins can impact cellular signaling pathways that are sensitive to the cell's energetic and redox state. One such pathway is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Caption: Inhibition of Complex I by this compound and its downstream effects.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on mitochondrial function and cellular processes.
Caption: Experimental workflow for characterizing the effects of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Demethylpiericidin A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, representative protocol for the quantitative analysis of 7-Demethylpiericidin A1 using High-Performance Liquid Chromatography (HPLC). While specific, validated public-domain application notes for this compound are not widely available, this note outlines a robust, hypothetical reverse-phase HPLC (RP-HPLC) method developed based on the physicochemical properties of similar compounds and general chromatographic principles. The provided methodologies, data tables, and workflows are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a member of the piericidin family of antibiotics, which are known for their biological activities, including insecticidal, antimicrobial, and antitumor properties. Accurate and reliable quantitative analysis of this compound is crucial for various stages of research and development, including discovery, process optimization, quality control, and mechanism of action studies. This application note details a hypothetical RP-HPLC method suitable for the separation and quantification of this compound.
Experimental Protocols
A detailed experimental protocol for the HPLC analysis of this compound is provided below. This protocol outlines the necessary steps for sample preparation, instrument setup, and data acquisition.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol or dimethyl sulfoxide (DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For samples from biological matrices or fermentation broths, a liquid-liquid or solid-phase extraction (SPE) protocol may be necessary to remove interfering substances. A general SPE workflow is suggested in the diagram below.
-
Final Sample Preparation: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter.
HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 238 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables represent hypothetical quantitative data obtained from the analysis of this compound using the described HPLC method.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time (t R ) | ~ 8.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Table 2: Linearity and Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,045 |
| Correlation Coefficient (r²) | > 0.999 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Postulated Signaling Pathway Inhibition
Piericidins are known inhibitors of the mitochondrial electron transport chain. The following diagram illustrates the postulated mechanism of action for this compound, targeting Complex I (NADH:ubiquinone oxidoreductase).
Caption: Postulated inhibition of Complex I by this compound.
Troubleshooting & Optimization
7-Demethylpiericidin a1 solubility and stability in cell culture media
This technical support center provides guidance on the solubility and stability of 7-Demethylpiericidin A1 in cell culture media, along with troubleshooting advice for common experimental issues. Please note that while specific data for this compound is limited, information on the closely related compound Piericidin A is used as a proxy to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on the properties of the related compound Piericidin A, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethyl formamide (DMF).[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is the recommended starting point.
Q2: How should I prepare working solutions in cell culture media?
To prepare a working solution, the concentrated DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the expected solubility of this compound in aqueous solutions like cell culture media?
Similar to Piericidin A, this compound is anticipated to have low solubility in aqueous solutions.[1] To enhance its solubility in cell culture media, it is essential to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous medium. Direct dissolution in media is not recommended and may lead to precipitation.
Q4: Is there any information on the stability of this compound in cell culture media?
Q5: What is the mechanism of action of this compound?
While the direct mechanism of this compound is not explicitly detailed in the provided search results, its structural analog, Piericidin A, is a known irreversible inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2][3] This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). It is highly probable that this compound shares a similar mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the cell culture medium after adding this compound. | The compound has low aqueous solubility and has precipitated out of solution. | - Ensure the final DMSO concentration is within a safe and effective range (e.g., <0.5%).- Prepare a more diluted stock solution in DMSO before adding to the medium.- Warm the cell culture medium to 37°C before adding the compound.- Vortex the diluted solution gently before adding it to the cell culture plate. |
| No observable effect on cells after treatment. | - The compound may have degraded.- The concentration used is too low.- The compound did not dissolve properly. | - Prepare fresh working solutions for each experiment.- Perform a dose-response experiment to determine the optimal concentration.- Visually inspect the stock solution for any precipitation before use. |
| High levels of cell death in the control group (treated with vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | - Reduce the final concentration of the solvent in the cell culture medium to a non-toxic level (typically ≤0.5% for DMSO).- Include a vehicle-only control in your experimental design to assess solvent toxicity. |
| Inconsistent results between experiments. | - Variability in compound preparation.- Degradation of the stock solution. | - Standardize the protocol for preparing stock and working solutions.- Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Experimental Protocols & Diagrams
Protocol: Preparation of this compound for Cell Culture Experiments
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture wells remains below a non-toxic level (e.g., <0.5%).
-
Use the freshly prepared working solutions immediately.
-
Diagrams
References
Technical Support Center: Optimizing 7-Demethylpiericidin A1 Concentration for Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 7-Demethylpiericidin A1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. By blocking the activity of Complex I, it disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the NADH/NAD+ ratio. This disruption of cellular bioenergetics can induce various downstream effects, including metabolic reprogramming and cell death.
Q2: What is a recommended starting concentration for this compound in a new cellular assay?
For a new cell line or assay, a dose-response experiment is crucial. Based on data for the closely related compound piericidin A, a starting concentration range of 1 nM to 1 µM is recommended. For sensitive assays like mitochondrial respiration analysis (e.g., Seahorse XF), concentrations as low as 5 nM have been shown to be effective for piericidin A in cell lines such as MDA-MB-231.[1] Cytotoxicity assays (72-hour incubation) with various piericidin derivatives have shown IC50 values ranging from the low nanomolar to the micromolar range, depending on the cell line.
Q3: How should I prepare and store this compound?
This compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration immediately before use.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of certain media components.[2][3] It is recommended to prepare fresh working solutions for each experiment. For long-term experiments, the medium containing this compound may need to be replaced periodically (e.g., every 24-48 hours) to ensure a consistent effective concentration.
Troubleshooting Guides
Issue 1: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Verify calculations for serial dilutions. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Compound degradation | Use a fresh aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). Prepare working solutions immediately before use. |
| Cell line insensitivity | Some cell lines may be more resistant to Complex I inhibition due to metabolic plasticity (e.g., enhanced glycolysis). Confirm Complex I inhibition by measuring mitochondrial respiration (Seahorse XF) or cellular ATP levels. |
| Incorrect assay endpoint | Ensure the chosen assay is sensitive to changes in mitochondrial function and that the timing of the measurement is appropriate to observe the expected effect. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and follow a consistent plating pattern to avoid "edge effects". |
| Pipetting errors | Use calibrated pipettes and pre-wet the pipette tips before dispensing the compound. |
| Uneven compound distribution | Gently mix the plate after adding the compound by swirling or using a plate shaker. |
| Incubation inconsistencies | Ensure uniform temperature and humidity in the incubator. Avoid stacking plates. |
Issue 3: Unexpected cytotoxicity in control wells.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for the specific cell line (typically ≤ 0.1%). |
| Contamination | Check for microbial (bacterial, fungal) or mycoplasma contamination in the cell culture. |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
The following table summarizes reported IC50 values for piericidin A and its derivatives in various cancer cell lines. This data can serve as a reference for estimating the effective concentration range for this compound, though empirical determination is essential.
| Compound | Cell Line | Assay | IC50 Value |
| Piericidin A | 786-O (Renal) | Cytotoxicity (72h) | 30 µM |
| Piericidin A | ACHN (Renal) | Cytotoxicity (72h) | >30 µM |
| Piericidin A | HeLa (Cervical) | Cytotoxicity (72h) | >30 µM |
| Piericidin A | HK-2 (Renal) | Cytotoxicity (72h) | >30 µM |
| Piericidin A | HL-60 (Leukemia) | Cytotoxicity (72h) | 0.03 µM |
| Piericidin A | MDA-MB-231 (Breast) | Cytotoxicity (72h) | >30 µM |
| Piericidin A | OS-RC-2 (Renal) | Cytotoxicity (72h) | >30 µM |
| Piericidin A | SW480 (Colon) | Cytotoxicity (72h) | >30 µM |
| Piericidin A | U2OS (Osteosarcoma) | Cytotoxicity (72h) | >30 µM |
| Piericidin Derivative 2 | HL-60 (Leukemia) | Cytotoxicity | <0.1 µM |
| Piericidin Derivative 8 | ACHN (Renal) | Cytotoxicity | 2.3 µM |
| Piericidin Derivative 8 | HL-60 (Leukemia) | Cytotoxicity | 1.3 µM |
| Piericidin Derivative 8 | K562 (Leukemia) | Cytotoxicity | 5.5 µM |
Data for piericidin A and derivatives sourced from publicly available information.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations (e.g., ranging from 0.2 nM to 20 µM) in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, MTS, or a commercial ATP-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitochondrial Respiration Assay using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density. Incubate overnight to allow for cell attachment and recovery.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with substrates such as pyruvate, glutamine, and glucose. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Replace the growth medium in the cell plate with the pre-warmed XF assay medium. Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes to allow the cells to equilibrate.
-
Compound Loading: Load the sensor cartridge with the desired concentrations of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.
-
Seahorse Assay: Calibrate the sensor cartridge and run the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration. Assess the effect of this compound on these parameters.
Visualizations
Caption: Mechanism of this compound action and its cellular consequences.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for lack of experimental effect.
References
Preventing degradation of 7-Demethylpiericidin a1 in solution
This technical support center provides guidance on the proper handling, storage, and use of 7-Demethylpiericidin A1 in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the general principles of handling piericidin-class antibiotics and other labile natural products, the primary factors contributing to degradation are expected to be:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme acidic or basic conditions can lead to hydrolysis or other pH-dependent degradation pathways.
-
Light Exposure: Like many complex organic molecules, this compound may be susceptible to photodegradation upon exposure to UV or even ambient light.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of the molecule.
-
Solvent Purity: Impurities in the solvent, such as water in a non-aqueous solvent or metal ions, can catalyze degradation.
Q2: How should I store my stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions of this compound, prepared in a suitable organic solvent, at -20°C or -80°C.[1][2][3][4][5] Solutions of the related compound, piericidin A, in DMSO have been noted to be stable for at least one month at room temperature, though colder temperatures are preferable for longer-term stability.[6]
Q3: What solvents are recommended for preparing stock solutions?
This compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents and to purge the solvent with an inert gas like argon or nitrogen to minimize dissolved oxygen.[1]
Q4: Can I prepare aqueous solutions of this compound?
Piericidin A is sparingly soluble in aqueous solutions.[1] It is recommended to first dissolve the compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer or cell culture medium immediately before use to achieve the desired final concentration.[1] Be mindful of the final concentration of the organic solvent in your experiment, as it may have physiological effects.[1]
Q5: How can I minimize degradation during my experiments?
To minimize degradation during your experiments, consider the following:
-
Prepare fresh dilutions from your frozen stock solution for each experiment.
-
Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Keep solutions on ice when not in immediate use.
-
Degas your aqueous buffers to remove dissolved oxygen.
-
If your experiment allows, consider adding antioxidants to your buffers, but be sure to run appropriate controls to ensure the antioxidant does not interfere with your assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity over a short period. | Degradation of the compound in the working solution. | - Prepare fresh working solutions from a frozen stock for each experiment.- Ensure the pH of your experimental buffer is within a stable range (if known, otherwise near neutral).- Protect the solution from light and keep it on ice. |
| Inconsistent experimental results. | - Inconsistent concentration of the active compound due to degradation.- Variability in the preparation of solutions. | - Standardize your solution preparation protocol.- Perform a stability test of this compound in your specific experimental buffer to determine its stability over the time course of your experiment (see Experimental Protocols section).- Aliquot your stock solution upon initial preparation to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility, but not high enough to affect your experiment.- You may need to optimize the final concentration of the compound to stay below its solubility limit in your specific buffer.- Consider using a solubilizing agent, such as a cyclodextrin, but validate its compatibility with your experimental system. |
Summary of Storage Conditions for Piericidin A (as a proxy for this compound)
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid (as supplied) | -20°C | At least 2 years | [1] |
| Solution in Organic Solvent (e.g., DMSO, Ethanol) | -80°C | ≥ 2 years | [5] |
| Solution in Organic Solvent (e.g., DMSO, Ethanol) | -20°C | Long-term (specific duration may vary) | [2] |
| Solution in DMSO | Room Temperature | At least 1 month | [6] |
| Solution in Organic Solvent | 0 - 4°C | Short-term (days to weeks) | [3] |
| Aqueous Dilutions | Not recommended for storage | Prepare fresh before use | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Materials: this compound (solid), anhydrous DMSO (or ethanol), inert gas (argon or nitrogen), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Briefly purge the headspace of the tube with inert gas before sealing.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment in an Aqueous Buffer using HPLC
This protocol provides a general framework. The specific mobile phase, column, and detection wavelength will need to be optimized for this compound.
-
Materials: Stock solution of this compound, experimental aqueous buffer, HPLC system with a suitable detector (e.g., UV-Vis), C18 HPLC column.
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration by diluting your stock solution.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact compound.
-
Incubate the working solution under your experimental conditions (e.g., specific temperature, light or dark).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Plot the percentage of the remaining compound versus time to determine its stability under your experimental conditions.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
References
Troubleshooting variability in 7-Demethylpiericidin a1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Demethylpiericidin A1. The information provided aims to address common issues and sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different cancer cell lines. What could be the cause?
A1: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:
-
Metabolic Phenotype: Cancer cells exhibit diverse metabolic profiles. Cells that are highly reliant on oxidative phosphorylation (OXPHOS) for ATP production will generally be more sensitive to mitochondrial Complex I inhibitors like this compound. In contrast, cells with a strong glycolytic phenotype (the Warburg effect) may show a lesser response.
-
Mitochondrial Mass and Function: The abundance and intrinsic activity of mitochondria can vary between cell lines, influencing their susceptibility to inhibitors of the electron transport chain.
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and apparent potency.
-
Cellular Proliferation Rate: Faster-growing cells may exhibit different metabolic demands and sensitivities compared to slower-growing cells.
Q2: Our dose-response curves for this compound are not consistent between experiments, even with the same cell line. What should we check?
A2: Inconsistent dose-response curves can stem from several experimental variables:
-
Compound Stability and Storage: this compound, like other piericidins, is sensitive to light and temperature. Ensure the compound is stored correctly at -20°C or below and protected from light. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Solvent Effects: Piericidins are typically dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents in the final culture medium can have cytotoxic effects and interfere with the assay. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Cell Plating Density and Confluency: The number of cells seeded and their confluency at the time of treatment can significantly impact the results. Standardize your cell seeding protocol to ensure consistent cell numbers and growth phase at the start of each experiment.
-
Assay Incubation Time: The duration of exposure to this compound will influence the observed effect. Optimize and standardize the incubation time for your specific cell line and assay.
-
Reagent Quality: Ensure all media, supplements, and assay reagents are of high quality and not expired.
Q3: We are not observing the expected decrease in cellular oxygen consumption rate (OCR) after treatment with this compound. What could be the problem?
A3: A lack of effect on OCR could be due to several reasons:
-
Incorrect Dosage: The concentration of this compound may be too low to elicit a measurable inhibition of Complex I. Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Cell Permeability: While piericidins are generally cell-permeable, issues with compound uptake could be a factor in certain cell lines.
-
Assay Conditions: Ensure your respirometry assay is properly calibrated and that the cells are healthy and respiring at a measurable rate before adding the inhibitor. For troubleshooting mitochondrial respiration assays, it's crucial to optimize cell density and the concentrations of other inhibitors used in the assay (e.g., oligomycin, FCCP).
-
Substrate Utilization: If the cells are primarily using substrates that feed into the electron transport chain downstream of Complex I (e.g., succinate, which donates electrons to Complex II), the effect of a Complex I inhibitor will be less pronounced.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various piericidin derivatives against different human cancer cell lines. This data highlights the potential for variability in potency based on small structural modifications and the specific cancer cell line being tested.
Table 1: Cytotoxic Activities (IC50, µM) of Piericidin Derivatives Against Various Cancer Cell Lines [1][2]
| Compound | OS-RC-2 | HL-60 | ACHN | K562 |
| Piericidin L | 2.2 | >10 | >10 | >10 |
| Piericidin M | 4.5 | >10 | >10 | >10 |
| Piericidin N | >10 | <0.1 | >10 | >10 |
| Piericidin O | >10 | <0.1 | >10 | >10 |
| Piericidin P | >10 | <0.1 | >10 | >10 |
| 11-demethyl-glucopiericidin A | >10 | 1.3 | 2.3 | 5.5 |
Table 2: Cytotoxic Activities (IC50, µM) of Glucopiericidin Derivatives Against Various Cancer Cell Lines
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| Glucopiericidinol A3 | >10 | >10 | >10 | >10 | >10 |
| 7-demethyl-glucopiericidin A | >10 | >10 | >10 | >10 | >10 |
| Piericidin A1 | 0.34 | 0.65 | 0.60 | 0.50 | >10 |
| Glucopiericidin A | 0.34 | 0.65 | 0.60 | 0.50 | >10 |
Experimental Protocols
General Protocol for Assessing Cell Viability Using a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS or culture medium according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing Cellular Response
References
Technical Support Center: 7-Demethylpiericidin A1 Cytotoxicity Troubleshooting
Disclaimer: Specific experimental data on 7-demethylpiericidin A1 is limited in publicly available literature. This guide is substantially based on the known mechanisms of the closely related compound, piericidin A, and established principles of cytotoxicity testing. Researchers should use this information as a starting point and optimize protocols for their specific non-cancerous cell lines and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the evaluation of this compound cytotoxicity in non-cancerous cells.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Question: I am observing significant cell death in my non-cancerous cell line (e.g., primary fibroblasts, HEK293) at very low nanomolar concentrations of this compound, which was unexpected. What could be the cause?
Answer:
Several factors could contribute to unexpectedly high cytotoxicity:
-
High Metabolic Rate of Cells: Non-cancerous cells with high metabolic activity and reliance on oxidative phosphorylation may be particularly sensitive to mitochondrial complex I inhibitors like piericidins.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the highest solvent concentration used.
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.
-
Incorrect Concentration Calculation: Double-check all calculations for serial dilutions.
Troubleshooting Steps:
-
Perform a Solvent Titration: Test a range of solvent concentrations to determine the maximum non-toxic level for your specific cell line.
-
Assess Compound Stability: Prepare fresh dilutions of this compound for each experiment.
-
Expand the Dose-Response Curve: Test a wider range of concentrations, starting from picomolar levels, to accurately determine the IC50 value.
-
Use a Less Sensitive Cell Line for Comparison: If possible, test the compound on a cell line known to be more resistant to mitochondrial inhibitors, such as cells that rely more on glycolysis.
Issue 2: No Significant Cytotoxic Effect Observed
Question: I have treated my non-cancerous cells with this compound at micromolar concentrations for 48 hours, but I am not observing a significant decrease in cell viability. Why is this happening?
Answer:
The lack of a cytotoxic effect could be due to several reasons:
-
Low Metabolic Dependence on Oxidative Phosphorylation: The specific non-cancerous cell line you are using may rely more on glycolysis for energy production and thus be less sensitive to mitochondrial complex I inhibition.
-
Short Incubation Time: The cytotoxic effects of mitochondrial inhibitors can be slow to manifest. An incubation period of 48 hours may be insufficient.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Cell Culture Conditions: High glucose concentrations in the culture medium can promote a shift towards glycolysis, masking the effect of a mitochondrial inhibitor.
Troubleshooting Steps:
-
Extend the Incubation Time: Perform a time-course experiment, testing viability at 24, 48, and 72 hours.
-
Modify Culture Medium: Use a medium with a lower glucose concentration or substitute glucose with galactose to force cells to rely on oxidative phosphorylation.
-
Verify Compound Activity: Use a positive control cell line known to be sensitive to piericidin A or other complex I inhibitors (e.g., rotenone).
-
Choose a More Sensitive Assay: Switch from a metabolic assay (like MTT) to one that measures membrane integrity (like LDH release) or apoptosis (like caspase activity).
Issue 3: High Variability Between Replicates
Question: My cytotoxicity assay results for this compound show high variability between replicate wells. What are the potential causes and solutions?
Answer:
High variability can obscure the true effect of the compound. Common causes include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.[1]
-
Inaccurate Pipetting: Errors in pipetting the compound, media, or assay reagents can lead to significant differences between wells.[1]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Cell Clumping: Clumped cells will lead to uneven distribution and inconsistent results.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes. Use reverse pipetting for viscous solutions.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
-
Gentle Handling: Handle the plates gently to avoid disturbing the cell monolayer.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?
A1: Based on its structural similarity to piericidin A, this compound is presumed to act as an inhibitor of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) in the electron transport chain.[2][3][4] This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[5]
Q2: Which non-cancerous cell lines are most suitable for studying the cytotoxicity of this compound?
A2: Cell lines with a high dependence on oxidative phosphorylation are generally more sensitive. Examples include primary neurons, cardiomyocytes, and renal proximal tubule epithelial cells. However, commonly used cell lines like HEK293 have also been used for related compounds.[5] It is crucial to characterize the metabolic profile of your chosen cell line.
Q3: What are the recommended positive and negative controls for a cytotoxicity assay with this compound?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the compound dilutions.
-
Positive Control (Mitochondrial Inhibitor): A well-characterized Complex I inhibitor like Rotenone or Piericidin A.
-
Positive Control (General Cytotoxicity): A compound known to induce cell death in your cell line through a different mechanism, such as Staurosporine (induces apoptosis) or Triton X-100 (induces necrosis/membrane lysis for LDH assays).[6]
Q4: How does this compound differ from Piericidin A in terms of expected cytotoxicity?
A4: The demethylation at the 7th position may alter the compound's lipophilicity and interaction with the binding pocket of Complex I. This could potentially lead to differences in potency (IC50 values) compared to Piericidin A. Without direct comparative data, it is difficult to predict whether it will be more or less cytotoxic.
Q5: Can I use an MTT assay to measure the cytotoxicity of this compound?
A5: While MTT assays are common, they measure metabolic activity via mitochondrial reductases. Since this compound directly targets mitochondria, it can interfere with the assay chemistry, leading to an underestimation or overestimation of cytotoxicity. It is advisable to use a secondary assay that measures a different cell death parameter, such as membrane integrity (LDH or trypan blue exclusion) or apoptosis (caspase-3/7 activity), to confirm the results.
Quantitative Data Summary
The following tables present hypothetical IC50 values for this compound in various non-cancerous cell lines based on data for the related compound, piericidin A, and general expectations for a mitochondrial inhibitor.[5] These are illustrative values and must be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Non-Cancerous Cell Lines (72h Incubation)
| Cell Line | Description | Assay Type | Hypothetical IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 150 - 250 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Calcein-AM | 50 - 100 |
| Primary Rat Neurons | Post-mitotic, high OXPHOS | LDH Release | 0.1 - 1.0 |
| BJ Fibroblasts | Human Foreskin Fibroblasts | MTT | > 200 |
Table 2: Effect of Assay Type on Apparent IC50 of this compound in HEK293 Cells (48h Incubation)
| Assay Type | Principle | Hypothetical IC50 (µM) |
| MTT | Mitochondrial Reductase Activity | 220 |
| LDH Release | Membrane Integrity | 180 |
| Caspase 3/7 Glo | Apoptosis Execution | 165 |
Experimental Protocols
Protocol 1: LDH Release Assay for Membrane Integrity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells for "untreated control" (media only), "vehicle control" (highest DMSO concentration), and "maximum LDH release control" (add lysis buffer 45 minutes before the endpoint).[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Allow the plate and reagents to equilibrate to room temperature.[6]
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Calculation:
-
% Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
-
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired duration.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a luminogenic caspase-3/7 substrate reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Plot the relative luminescence units (RLU) against the compound concentration.
Visualizations
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Experimental workflow for troubleshooting cytotoxicity assays.
Caption: Decision tree for selecting an appropriate cytotoxicity assay.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to dissolve 7-Demethylpiericidin a1 for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of 7-Demethylpiericidin A1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on the solubility of Piericidin A, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] It is sparingly soluble in aqueous solutions.[1] For in vitro experiments, preparing a concentrated stock solution in high-purity DMSO or ethanol is the recommended starting point.
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in an appropriate volume of DMSO or ethanol to achieve a high concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture experiments?
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Typically, the final DMSO or ethanol concentration should not exceed 0.1% to 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: My compound precipitates when I add it to the aqueous culture medium. What should I do?
Precipitation upon dilution of a hydrophobic compound from an organic stock solution into an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Increase the dilution factor: Prepare a more diluted working solution from your stock before adding it to the final culture medium.
-
Pre-warm the medium: Warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortex immediately after dilution: Add the compound dropwise to the medium while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a carrier protein: In some cases, pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) can enhance its solubility in aqueous solutions.
Q5: What is the mechanism of action of this compound?
As a close analog of Piericidin A, this compound is predicted to be an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. Inhibition of complex I disrupts cellular respiration, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and can ultimately induce apoptosis.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Try increasing the volume of the solvent (DMSO or ethanol). Gentle warming (to 37°C) and sonication may also aid dissolution. |
| Precipitation in the stock solution during storage. | The compound has exceeded its solubility limit at the storage temperature. | Warm the stock solution to room temperature or 37°C and vortex thoroughly before use. Consider preparing a slightly less concentrated stock solution. |
| High background toxicity in the vehicle control group. | The concentration of the organic solvent is too high. | Reduce the final concentration of DMSO or ethanol in the culture medium to ≤ 0.1%. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. Protect from light if the compound is light-sensitive. |
Quantitative Data Summary
The following table summarizes the solubility of the related compound, Piericidin A, in common solvents. This information can be used as a guideline for this compound.
| Compound | Solvent | Solubility | Reference |
| Piericidin A | DMSO | ~10 mg/mL | [2] |
| Piericidin A | Ethanol | Soluble | [1] |
| Piericidin A | Methanol | Soluble | [1] |
| Piericidin A | Dimethyl formamide | Soluble | [1] |
| Piericidin A | Aqueous solutions | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot and store: Aliquot the stock solution into sterile, light-protected, single-use vials. Store at -20°C or -80°C.
Protocol 2: Dilution of Stock Solution for In Vitro Experiments
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution in sterile cell culture medium or PBS to an intermediate concentration (e.g., 1 mM or 100 µM). This helps to minimize the volume of the organic solvent added to the final culture.
-
Prepare the final working concentration: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Ensure the final solvent concentration remains below cytotoxic levels (e.g., <0.5%).
-
Mix thoroughly: Gently mix the medium immediately after adding the compound.
-
Add to cells: Add the medium containing the compound to your cells. Remember to include a vehicle control.
Visualizations
Signaling Pathway of this compound (Predicted)
Caption: Predicted signaling pathway of this compound.
Experimental Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of 7-Demethylpiericidin a1 in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 7-Demethylpiericidin A1 in various assays. As specific data for this compound is limited, the recommendations provided are based on the known properties of its parent compound, Piericidin A, and general principles for mitigating non-specific binding of hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound is an analog of Piericidin A, a known inhibitor of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] Like its parent compound, it is a hydrophobic molecule. This hydrophobicity is the primary driver of non-specific binding, as the molecule tends to adhere to hydrophobic surfaces such as plastic microplates, pipette tips, and various cellular components that are not the intended target.[4][5] This can lead to high background signals and inaccurate results in a variety of assays.
Q2: What are the common causes of high background signal in my assay when using this compound?
High background signal is a common indicator of non-specific binding. The primary causes include:
-
Hydrophobic Interactions: The compound binding to plastic surfaces of microplates or tubes.[6][7]
-
Ionic Interactions: The compound interacting with charged surfaces on plates or cellular components.[4][5]
-
Suboptimal Blocking: Inadequate blocking of unoccupied sites on the assay surface (e.g., ELISA plate wells).[8][9]
-
Inappropriate Reagent Concentrations: Using too high a concentration of the compound or detection reagents.[10]
-
Insufficient Washing: Inadequate removal of unbound compound during wash steps.[8]
Q3: How can I reduce non-specific binding in my ELISA or plate-based assay?
Several strategies can be employed to minimize non-specific binding in plate-based assays:
-
Choice of Microplate: Medium-binding polystyrene plates may show less non-specific binding of hydrophobic compounds compared to high-binding plates.[11]
-
Effective Blocking: Use a high-quality blocking agent. While Bovine Serum Albumin (BSA) is common, other options like casein, non-fat dry milk, or specialized commercial blocking buffers may be more effective for hydrophobic molecules.[11][12]
-
Addition of Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash and blocking buffers can disrupt hydrophobic interactions.[6][13]
-
Optimize Incubation Times and Concentrations: Reduce the incubation time of this compound to the minimum required for a sufficient signal. Titrate the compound to find the lowest effective concentration.
Q4: What should I consider when using this compound in cell-based assays?
In cell-based assays, non-specific binding can occur with cellular components and culture vessels. To mitigate this:
-
Use of Serum: Including serum in your culture media can help to reduce non-specific binding by providing proteins that can bind the compound, effectively reducing its free concentration.
-
Phenol Red-Free Media: For fluorescence-based assays, using phenol red-free media is recommended to reduce background autofluorescence.[14]
-
Inclusion of Control Wells: Always include "no-cell" control wells to quantify the amount of compound binding directly to the plate.
-
Proper Fixation and Permeabilization: If performing immunofluorescence, optimize fixation and permeabilization steps to ensure target accessibility without creating artificial binding sites.
Q5: Can modifying my buffer composition help reduce non-specific binding?
Yes, buffer composition is critical. Consider the following adjustments:
-
Increase Salt Concentration: In assays where ionic interactions are a concern, increasing the salt concentration (e.g., NaCl) in your buffers can shield charges and reduce non-specific binding.[6]
-
Adjust pH: The pH of your buffer can influence the charge of both your compound and the interacting surfaces. Empirically testing a range of pH values around the physiological norm may help identify an optimal condition with lower background.[6]
-
Use of Solvents: For highly hydrophobic compounds, the addition of a small percentage of an organic solvent like DMSO or ethanol to the assay buffer can help maintain solubility and reduce aggregation, which can contribute to non-specific binding. However, this must be optimized to avoid negative effects on your biological system.
Troubleshooting Guides
Guide 1: High Background in Enzyme-Linked Immunosorbent Assays (ELISA)
This guide addresses the issue of unexpectedly high background signals in ELISA experiments involving this compound.
| Observation | Potential Cause | Recommended Solution |
| High signal in "no antigen" or "no antibody" control wells. | Non-specific binding of the compound or detection reagents to the plate. | 1. Optimize Blocking: Increase blocking incubation time or try a different blocking agent (see Table 1).[8] 2. Add Detergent: Include 0.05% Tween-20 in wash and antibody dilution buffers.[6] 3. Plate Type: Switch from a high-binding to a medium-binding plate.[11] |
| Signal is high across the entire plate, including blanks. | Contaminated reagents or substrate issues. | 1. Use Fresh Reagents: Prepare fresh buffers and substrate solution.[8] 2. Check Substrate: Ensure the substrate has not been exposed to light or contaminants. |
| Background increases with increasing compound concentration. | Hydrophobic interaction of the compound with the well surface. | 1. Reduce Compound Concentration: Determine the lowest effective concentration through a dose-response experiment. 2. Increase Wash Steps: Add extra wash steps after compound incubation.[8] |
Table 1: Comparison of Common Blocking Agents for ELISAs
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can be a source of biotin; may not be optimal for all hydrophobic compounds.[10] |
| Casein / Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and effective due to molecular diversity.[11] | May contain endogenous enzymes or phosphoproteins that can interfere with some assays. |
| Commercial Protein-Free Blockers | Per manufacturer's instructions | Consistent performance, no protein cross-reactivity. | More expensive. |
| Normal Serum (e.g., goat, rabbit) | 5-10% (v/v) | Can effectively block non-specific sites in complex sample matrices.[13] | Must not cross-react with primary or secondary antibodies. |
Guide 2: Poor Signal-to-Noise Ratio in Fluorescence Microscopy
This guide focuses on improving the quality of images in fluorescence microscopy experiments using this compound. A poor signal-to-noise ratio (SNR) can be due to a weak signal or high background fluorescence.
| Observation | Potential Cause | Recommended Solution |
| High, diffuse background fluorescence across the image. | Non-specific binding of the fluorescent probe or compound to cellular structures or the coverslip. | 1. Optimize Blocking: Use a suitable blocking buffer (e.g., BSA or serum) before adding antibodies or probes. 2. Include Detergent: Add a low concentration of Tween-20 (0.05-0.1%) to the wash buffer. |
| Cellular autofluorescence obscures the specific signal. | Endogenous fluorophores within the cells (e.g., FAD, NADH). | 1. Use Red-Shifted Dyes: Employ fluorophores that excite and emit at longer wavelengths (>570 nm) to avoid the typical green autofluorescence range.[14] 2. Use Spectral Unmixing: If available on your microscope, use this technique to separate the specific signal from the autofluorescence spectrum. |
| Weak specific signal. | Low target abundance, inefficient labeling, or photobleaching. | 1. Increase Probe Concentration/Incubation Time: Optimize labeling conditions. 2. Use Antifade Reagents: Mount coverslips with a mounting medium containing an antifade agent. 3. Optimize Imaging Parameters: Increase laser power or exposure time, but be mindful of inducing phototoxicity or photobleaching.[15] |
Table 2: Key Parameters for Optimizing Fluorescence Imaging
| Parameter | Strategy for Improvement | Considerations |
| Signal Intensity | Increase excitation light intensity; use brighter fluorophores; optimize labeling efficiency. | High intensity can lead to photobleaching and phototoxicity.[15] |
| Background Noise | Use high-quality filters; reduce stray light; use phenol red-free media; subtract background during image analysis.[14][16] | Ensure background subtraction does not remove true, low-level signals. |
| Detector Settings | Optimize gain and offset to maximize dynamic range without saturating the signal. | Incorrect settings can clip the signal or amplify noise. |
Experimental Protocols & Visualizations
Protocol 1: General Method for Reducing Non-Specific Binding in a Plate-Based Assay
This protocol outlines a general workflow for an ELISA, incorporating steps to minimize non-specific binding of a hydrophobic small molecule like this compound.
-
Coating: Coat a medium-binding 96-well plate with antigen/antibody in an appropriate coating buffer. Incubate as required (e.g., overnight at 4°C).
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 3% Casein in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Compound Incubation: Add this compound diluted in an assay buffer containing 1% BSA and 0.05% Tween-20. Incubate for the desired time.
-
Washing: Wash the plate 5 times with wash buffer, with a 30-second soak during each wash, to thoroughly remove the unbound compound.[8]
-
Detection: Proceed with the subsequent detection steps (e.g., addition of primary/secondary antibodies, substrate).
Caption: Workflow for minimizing non-specific binding in plate assays.
Diagram 2: The Problem of Non-Specific Binding
This diagram illustrates the concept of specific versus non-specific binding in an assay.
Caption: Diagram illustrating specific vs. non-specific binding.
Diagram 3: Signaling Pathway of Piericidin A
As this compound is an analog of Piericidin A, it is presumed to act on the same target. This diagram shows the site of action of Piericidin A in the mitochondrial electron transport chain.
Caption: Inhibition of Mitochondrial Complex I by Piericidin A.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
- 9. hiyka.com [hiyka.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
- 14. selectscience.net [selectscience.net]
- 15. Signal-to-Noise Considerations [evidentscientific.com]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7-Demethylpiericidin A1 and Rotenone on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 7-Demethylpiericidin A1 and Rotenone on mitochondrial function. Both compounds are well-documented inhibitors of mitochondrial Complex I, a critical enzyme in the electron transport chain. Understanding their distinct and overlapping effects is crucial for research into cellular metabolism, neurodegenerative diseases, and the development of novel therapeutics.
While direct comparative data for this compound is limited, this guide will leverage data from its close structural analog, Piericidin A, to provide a comprehensive analysis against the extensively studied Rotenone.
Mechanism of Action: Inhibition of Mitochondrial Complex I
Both Rotenone and Piericidins are potent inhibitors of NADH:ubiquinone oxidoreductase, also known as mitochondrial Complex I.[1][2] This enzyme complex is the first and largest of the five complexes in the electron transport chain responsible for oxidative phosphorylation. By binding to Complex I, these inhibitors block the transfer of electrons from NADH to ubiquinone.[3] This disruption of the electron flow leads to a cascade of downstream effects, including a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4]
The binding sites for Rotenone and Piericidin A within Complex I are believed to be overlapping but not identical.[4] This subtle difference in binding may account for some of the observed variations in their downstream cellular effects.
Comparative Efficacy and Potency
| Parameter | This compound (inferred from Piericidin A) | Rotenone | Reference |
| Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | [1][2] |
| IC50 for Complex I Inhibition | Potent, in the nanomolar to low micromolar range | Potent, in the nanomolar to low micromolar range | [5] |
| Effect on ATP Production | Significant decrease | Significant decrease | Inferred |
| Effect on Mitochondrial Respiration | Inhibition of oxygen consumption | Inhibition of oxygen consumption | [4] |
Downstream Cellular Effects of Complex I Inhibition
The inhibition of Complex I by these compounds triggers a series of downstream events that significantly impact cellular health.
Reactive Oxygen Species (ROS) Production
A primary consequence of blocking the electron transport chain at Complex I is the increased production of superoxide, a reactive oxygen species.[4] Interestingly, the dynamics of ROS production appear to differ between Piericidin A and Rotenone. Piericidin A requires a more substantial inhibition of Complex I (60-70%) to initiate ROS production compared to Rotenone, which begins to induce ROS at a lower level of inhibition (20-30%).[4]
Mitochondrial Membrane Potential (ΔΨm)
Inhibition of the electron transport chain disrupts the pumping of protons across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential. This depolarization is a key indicator of mitochondrial dysfunction.
Induction of Apoptosis
The combination of decreased ATP production, increased oxidative stress, and mitochondrial membrane depolarization can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases, such as caspase-3, which execute programmed cell death.
Off-Target Effects
A critical aspect of comparing these compounds is their potential for off-target effects, which can influence experimental outcomes and therapeutic potential.
| Off-Target Effect | This compound | Rotenone | Reference |
| Microtubule Disruption | Not well-documented | Yes, known to depolymerize microtubules | [5] |
| Other | Limited data available | May have other cellular effects |
Rotenone's ability to disrupt microtubules is a significant off-target effect that can contribute to its neurotoxicity, independent of its actions on Complex I.[5] This is an important consideration when interpreting data from studies using Rotenone.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the mitochondrial effects of this compound and Rotenone.
Mitochondrial Complex I Activity Assay
-
Objective: To quantify the specific inhibition of Complex I activity.
-
Principle: This assay measures the rate of NADH oxidation by Complex I. The enzyme complex is immunocaptured in a microplate well, and its activity is determined by following the oxidation of NADH to NAD+ and the simultaneous reduction of a colorimetric or fluorometric dye.
-
Protocol Outline:
-
Isolate mitochondria from cells or tissues of interest.
-
Add the mitochondrial preparation to the wells of a microplate pre-coated with a Complex I capture antibody.
-
Incubate to allow the enzyme to bind.
-
Wash away unbound components.
-
Add the assay solution containing NADH and a dye that changes absorbance or fluorescence upon reduction.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
To determine specific Complex I activity, subtract the activity measured in the presence of a known Complex I inhibitor (like Rotenone) from the total activity.[6][7]
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
-
Objective: To assess the impact of the inhibitors on overall mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial function.
-
Protocol Outline (Seahorse XF Cell Mito Stress Test):
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds to be injected:
-
Port A: Test compound (this compound or Rotenone) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis).
-
Port D: A mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively) to shut down mitochondrial respiration.
-
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
The instrument will measure basal OCR, and then the OCR after each injection to determine key parameters of mitochondrial function.[8][9]
-
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
-
Objective: To measure the generation of mitochondrial superoxide.
-
Principle: MitoSOX™ Red is a fluorescent dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, and the oxidized product exhibits red fluorescence.
-
Protocol Outline:
-
Culture cells in a suitable format (e.g., 96-well plate, coverslips).
-
Treat cells with the test compound for the desired time.
-
Load the cells with MitoSOX™ Red reagent (typically 1-5 µM) and incubate.[1][10]
-
Wash the cells to remove excess dye.
-
Measure the red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.[10][11][12]
-
An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine the effect of the inhibitors on the mitochondrial membrane potential.
-
Principle: The JC-1 dye is a ratiometric fluorescent probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol Outline:
-
Culture and treat cells with the test compounds.
-
Incubate the cells with the JC-1 staining solution.
-
Wash the cells with assay buffer.
-
Analyze the cells using a flow cytometer or fluorescence microscope.[13]
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[14][15]
-
Apoptosis Assay (Caspase-3 Activity)
-
Objective: To quantify the induction of apoptosis.
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) group. Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
-
Protocol Outline:
-
Treat cells with the test compounds to induce apoptosis.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[16][17]
-
Incubate to allow the enzymatic reaction to proceed.
-
Measure the absorbance or fluorescence using a microplate reader.[18]
-
An increase in signal indicates an increase in caspase-3 activity and apoptosis.
-
Conclusion
Both this compound (by inference from Piericidin A) and Rotenone are potent inhibitors of mitochondrial Complex I, leading to decreased ATP production, increased ROS generation, mitochondrial depolarization, and ultimately, apoptosis. While they share a primary mechanism of action, there are nuances in their effects, such as the threshold of Complex I inhibition required for ROS production. A significant distinguishing feature is Rotenone's well-established off-target effect on microtubule stability, which is a critical consideration in experimental design and data interpretation. For researchers investigating pathways specifically related to Complex I inhibition without the confounding factor of microtubule disruption, Piericidin A and its analogs like this compound may offer a more targeted tool. Further direct comparative studies are warranted to fully elucidate the subtle differences in the mitochondrial and cellular effects of these two important classes of Complex I inhibitors.
References
- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 15. chem-agilent.com [chem-agilent.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. mpbio.com [mpbio.com]
Unveiling the Bioactivity of 7-Demethylpiericidin A1 in Comparison to its Piericidin Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of natural product analogs is critical for identifying promising therapeutic leads. This guide provides a comparative analysis of 7-demethylpiericidin A1 and other piericidin analogs, focusing on their cytotoxic and mitochondrial inhibitory activities. While quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on its bioactivity alongside a detailed, data-driven comparison of other key piericidin analogs.
Piericidins are a class of microbial metabolites known for their potent biological activities, primarily stemming from their ability to inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a range of cellular effects, including cytotoxicity, which has garnered interest in their potential as anticancer agents. Variations in the chemical structure of piericidin analogs can significantly influence their bioactivity, making comparative studies essential for structure-activity relationship (SAR) analysis.
Comparative Bioactivity of Piericidin Analogs
| Compound | Target Cell Line/Enzyme | Bioactivity (IC50) | Reference |
| Piericidin A1 | Mitochondrial Complex I | 3.7 nM | [1] |
| Tn5B1-4 (insect cell line) | 0.061 µM | [2] | |
| HepG2 (human liver cancer) | 233.97 µM | [2] | |
| Hek293 (human embryonic kidney) | 228.96 µM | [2] | |
| Piericidin L | OS-RC-2 (human renal cancer) | 2.2 µM | [3] |
| Piericidin M | OS-RC-2 (human renal cancer) | 4.5 µM | [3] |
| Piericidins (unspecified) | HL-60 (human leukemia) | < 0.1 µM | [4] |
| 11-demethyl-glucopiericidin A | ACHN (human renal cancer) | 2.3 µM | [4] |
| HL-60 (human leukemia) | 1.3 µM | [4] | |
| K562 (human leukemia) | 5.5 µM | [4] |
Deciphering Structure-Activity Relationships
The structural variations among piericidin analogs, such as the presence or absence of a methyl group at the C-7 position (as in this compound) or glycosylation, can significantly impact their interaction with target molecules and overall bioactivity. The potent inhibitory effect of Piericidin A1 on mitochondrial Complex I, with an IC50 in the nanomolar range, underscores the importance of its specific chemical structure for target engagement.[1] The significantly lower cytotoxicity of Piericidin A1 against human cell lines like HepG2 and Hek293 compared to the insect cell line Tn5B1-4 suggests a degree of selective toxicity.[2]
The available data on other analogs, such as Piericidin L and M, highlight that modifications on the side chain influence their cytotoxic potency against specific cancer cell lines.[3] Furthermore, the glycosylated analog, 11-demethyl-glucopiericidin A, demonstrates broad-spectrum cytotoxicity against several cancer cell lines.[4]
Experimental Methodologies
To ensure the reproducibility and accuracy of bioactivity studies, detailed experimental protocols are crucial. Below are standardized protocols for assessing the key bioactivities of piericidin analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the piericidin analogs and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][7] The absorbance is directly proportional to the number of viable cells.
Mitochondrial Complex I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of NADH:ubiquinone oxidoreductase (Complex I), a key enzyme in the mitochondrial electron transport chain.
Protocol:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using standard differential centrifugation methods.
-
Assay Buffer: Prepare an assay buffer containing components such as potassium chloride, EGTA, and HEPES-KOH at a physiological pH.[8]
-
Reaction Initiation: In a 96-well plate or a spectrophotometer cuvette, add the mitochondrial preparation, the piericidin analog at various concentrations, and an electron acceptor such as decylubiquinone or Coenzyme Q1.[9]
-
NADH Addition: Initiate the reaction by adding NADH and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[8][9]
-
Data Analysis: Calculate the rate of NADH oxidation and determine the concentration of the piericidin analog that causes 50% inhibition (IC50) of Complex I activity.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of piericidins and the experimental workflow for their evaluation, the following diagrams are provided.
Caption: Inhibition of Mitochondrial Complex I by Piericidins.
Caption: Workflow of the MTT Cytotoxicity Assay.
References
- 1. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of 7-Demethylpiericidin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the cellular target engagement of 7-demethylpiericidin A1, a known inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The performance of this compound is compared with other well-established Complex I inhibitors, supported by experimental data and detailed protocols.
Note on this compound Data: Direct experimental data for this compound is limited in publicly available literature. Therefore, data for the closely related and well-characterized compound, Piericidin A, is used as a proxy in this guide. It is reasonable to assume a similar mechanism and potency due to structural similarity.
Quantitative Data Comparison
The following table summarizes the inhibitory potency of Piericidin A and alternative mitochondrial Complex I inhibitors. This data is crucial for designing target engagement and downstream functional assays.
| Compound | Target | Assay Type | IC50 Value | Cell/System Type | Reference |
| Piericidin A | Mitochondrial Complex I | Complex I Activity Assay | 3.7 nM | Isolated Mitochondria | [1] |
| Piericidin A | Cell Viability | Cellular Assay | 0.061 µM | Tn5B1-4 cells | [2][3] |
| Rotenone | Mitochondrial Complex I | Complex I Activity Assay | 0.1 nM - 100 nM | Varies (isolated mitochondria, cells) | [4] |
| Rotenone | Cell Viability | Cellular Assay | 25 nM | SH-SY5Y cells | [5] |
| Metformin | Mitochondrial Complex I | Complex I Activity Assay | 19 - 79 mM | Isolated Mitochondria/Submitochondrial particles | [6] |
| Metformin | Mitochondrial Complex I | Intact Cell Assay | Micromolar range | Various cell lines | [6][7] |
Experimental Protocols
Accurate validation of target engagement requires robust experimental methodologies. Below are detailed protocols for key assays.
High-Resolution Respirometry
This method measures the oxygen consumption rate in living cells or isolated mitochondria, providing a direct functional readout of mitochondrial respiration and the effect of inhibitors on specific complexes of the electron transport chain.
Objective: To measure the inhibitory effect of this compound on Complex I-linked respiration.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Permeabilized cells or isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Substrates for Complex I: Malate, Pyruvate, Glutamate, ADP
-
Inhibitors: this compound, Rotenone (positive control), Antimycin A (Complex III inhibitor), Azide (Complex IV inhibitor)
-
Uncoupler: FCCP
Protocol:
-
Calibrate the oxygen sensors in the respirometer according to the manufacturer's instructions.[8]
-
Add 2 mL of respiration medium to the respirometer chambers and allow the temperature to equilibrate to 37°C.[9]
-
Add a known number of permeabilized cells or a specific amount of isolated mitochondria to each chamber.
-
Establish a baseline oxygen consumption rate (State 1 respiration).[9]
-
Add Complex I substrates (e.g., 5 mM pyruvate and 2 mM malate) to initiate electron flow through Complex I.[9]
-
Add a saturating concentration of ADP (e.g., 1 mM) to stimulate State 3 respiration (maximal coupled respiration).[9]
-
Once a stable State 3 respiration is achieved, titrate increasing concentrations of this compound to one chamber and a vehicle control to the other.
-
Record the dose-dependent inhibition of oxygen consumption.
-
As a positive control, add a known Complex I inhibitor like Rotenone (e.g., 0.5 µM) to confirm Complex I-specific inhibition.[9]
-
To assess maximal respiration, add an uncoupler like FCCP.[9]
-
Finally, add Antimycin A and Azide to shut down the electron transport chain and measure residual oxygen consumption for background correction.[9]
Mitochondrial Complex I Activity Assay
This biochemical assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.
Objective: To determine the direct inhibitory effect and IC50 value of this compound on isolated mitochondrial Complex I.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH
-
Ubiquinone (Coenzyme Q1) or a suitable analog like decylubiquinone[10]
-
This compound
-
Rotenone (positive control)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare mitochondrial lysates by freeze-thawing or detergent solubilization.
-
In a 96-well plate, add the assay buffer.[11]
-
Add various concentrations of this compound or Rotenone to the wells.
-
Add the mitochondrial lysate to each well and incubate for a short period.[11]
-
Initiate the reaction by adding NADH and ubiquinone.[10][11]
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.[12]
-
The specific Complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation.[13]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Mitochondrial Proteins
CETSA is a powerful technique to validate target engagement in intact cells. For membrane-bound proteins like Complex I, the protocol requires modification.
Objective: To demonstrate direct binding of this compound to a subunit of Complex I in a cellular context.
Materials:
-
Intact cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with detergent (e.g., RIPA buffer)
-
Antibody against a specific subunit of Complex I (e.g., NDUFS3)
-
Western blotting reagents and equipment
-
PCR thermocycler
Protocol:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.[14]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing a suitable detergent to solubilize mitochondrial membranes.[15]
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target Complex I subunit in the soluble fraction by Western blotting using a specific antibody.
-
A ligand-induced stabilization will result in more of the target protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle-treated samples.
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for Validating Mitochondrial Complex I Target Engagement.
References
- 1. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 8. High-Resolution Respirometry. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
7-Demethylpiericidin A1 vs. Antimycin A: A Comparative Guide to Their Differential Effects on the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 7-Demethylpiericidin A1 and Antimycin A, two potent inhibitors of the mitochondrial electron transport chain (ETC). Understanding their distinct mechanisms of action is crucial for researchers investigating mitochondrial function, cellular metabolism, and the development of novel therapeutics targeting these pathways. This document outlines their differential effects, presents supporting quantitative data, details relevant experimental protocols, and provides visual representations of their molecular targets.
Introduction to the Inhibitors
This compound belongs to the piericidin family of antibiotics, which are natural products isolated from Streptomyces species. Piericidins are structurally similar to the head group of coenzyme Q (ubiquinone) and are known to be potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. While specific data for this compound is limited, its close analog, Piericidin A1, is a well-characterized Complex I inhibitor.
Antimycin A is an antibiotic produced by Streptomyces species. It is a highly specific and potent inhibitor of Complex III (cytochrome bc1 complex) of the electron transport chain.[1] Its mechanism of action has been extensively studied, making it a standard tool in mitochondrial research.
Mechanism of Action and Differential Effects
The primary difference between this compound (as represented by Piericidin A) and Antimycin A lies in their specific targets within the ETC. This leads to distinct consequences for mitochondrial respiration and the generation of reactive oxygen species (ROS).
-
This compound (targeting Complex I): As a piericidin, it is predicted to bind to the ubiquinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone.[2] This inhibition leads to a buildup of reduced NADH and a decrease in the reduction of the downstream components of the ETC. Inhibition of Complex I is a major site of superoxide production, as electrons can leak and prematurely reduce molecular oxygen.
-
Antimycin A (targeting Complex III): Antimycin A binds to the Qi site of the cytochrome bc1 complex (Complex III).[1] This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1.[1] The blockage of electron flow at Complex III results in an accumulation of reduced upstream components, including ubiquinol, and also leads to a significant increase in the production of superoxide radicals at the Q-cycle.
This differential targeting is summarized in the signaling pathway diagram below.
Quantitative Data Comparison
The following table summarizes the inhibitory potency of Piericidin A1 (as a proxy for this compound) and Antimycin A.
| Inhibitor | Target Complex | IC50 Value | Cell/System Type | Reference |
| Piericidin A1 | Complex I | 3.7 nM | Bovine heart mitochondria | [2][3] |
| 0.061 µM | Tn5B1-4 cells | [4][5] | ||
| Antimycin A | Complex III | 38 nM | Isolated rat liver mitochondria | [6] |
| 4 ± 0.2 nM | Human HepG2 cells (OCR) | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare these inhibitors are provided below.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol outlines the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to assess the impact of the inhibitors on mitochondrial function.
Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells in response to substrates and inhibitors.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., MiR06 for isolated mitochondria, or specific cell culture medium for Seahorse)
-
Substrates for Complex I (e.g., pyruvate, glutamate, malate)
-
Substrate for Complex II (e.g., succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor, for control)
-
This compound (experimental)
-
Antimycin A (experimental/control)
Procedure (using isolated mitochondria as an example):
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria to the chamber containing pre-warmed respiration buffer.
-
Add Complex I-linked substrates (e.g., pyruvate and malate) to measure basal respiration (State 2).
-
Add a saturating concentration of ADP to stimulate ATP synthesis and measure State 3 respiration.
-
To assess the effect of this compound, titrate the inhibitor and record the decrease in OCR.
-
Alternatively, after establishing State 3 respiration with Complex I substrates, add a Complex II substrate (succinate).
-
Then, add Antimycin A to inhibit Complex III and observe the subsequent decrease in OCR.
-
Finally, add ascorbate and TMPD to measure the activity of Complex IV independently.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol describes the use of a fluorescent probe to measure the production of hydrogen peroxide (H₂O₂), a stable ROS, from isolated mitochondria.
Objective: To quantify the rate of ROS production from mitochondria under different substrate conditions and in the presence of inhibitors.
Materials:
-
Isolated mitochondria
-
Incubation buffer (e.g., KCl-based buffer)
-
Respiratory substrates (as above)
-
This compound
-
Antimycin A
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture in a fluorometer cuvette or a 96-well plate containing incubation buffer, Amplex Red, HRP, and SOD.[8]
-
Add respiratory substrates to energize the mitochondria. For example, to measure ROS from Complex I, add pyruvate and malate. To specifically measure ROS from Complex III, succinate can be used in the presence of rotenone (to block reverse electron transport).
-
Add the isolated mitochondria to initiate the reaction.
-
Record the baseline fluorescence increase over time.
-
Add this compound to mitochondria respiring on Complex I substrates and measure the change in the rate of fluorescence increase.
-
In a separate experiment, add Antimycin A to mitochondria respiring on a Complex II substrate (with rotenone) and measure the change in the rate of fluorescence increase.[8]
-
Calibrate the fluorescence signal using known concentrations of H₂O₂.
Summary of Differential Effects
| Feature | This compound (Piericidin A) | Antimycin A |
| Primary Target | ETC Complex I | ETC Complex III |
| Mechanism | Blocks electron transfer from NADH to ubiquinone | Blocks electron transfer from cytochrome b to cytochrome c1 |
| Effect on OCR (Complex I Substrates) | Potent inhibition | No direct inhibition |
| Effect on OCR (Complex II Substrates) | No direct inhibition | Potent inhibition |
| ROS Production | Induces ROS production at Complex I | Induces significant ROS production at Complex III (Q-cycle) |
| Downstream Effects | Decreased ATP production, accumulation of NADH, potential for reductive stress | Decreased ATP production, accumulation of reduced upstream ETC components, collapse of mitochondrial membrane potential[9] |
Conclusion
This compound and Antimycin A are powerful tools for dissecting the function of the mitochondrial electron transport chain. Their differential inhibition of Complex I and Complex III, respectively, allows for the targeted investigation of specific segments of the respiratory chain. While this compound (based on data from Piericidin A) acts as a potent inhibitor of the initial steps of electron entry from NADH, Antimycin A blocks the flow of electrons further down the chain at the level of the cytochrome bc1 complex. This distinction is critical for interpreting experimental results related to mitochondrial respiration, ATP synthesis, and the generation of reactive oxygen species, all of which have profound implications for cellular health and disease. Researchers should carefully consider these differential effects when designing experiments to probe mitochondrial function and dysfunction.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 3. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MITOTOX [mitotox.org]
- 8. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Cytotoxic Profiles of Piericidin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of various piericidin compounds, a class of naturally occurring pyridine-containing polyketides known for their potent biological activities. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of piericidins.
Comparative Cytotoxicity of Piericidin Derivatives
The cytotoxic effects of several piericidin compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. The data highlights the potent and, in some cases, selective cytotoxicity of these natural products.
| Compound | OS-RC-2 (Renal) | HL-60 (Leukemia) | ACHN (Renal) | 786-O (Renal) | K-562 (Leukemia) | MOLT-4 (Leukemia) |
| Piericidin L | 2.2 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Piericidin M | 4.5 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Piericidin N | >10 µM | <0.1 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Piericidin O | >10 µM | <0.1 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Piericidin P | >10 µM | <0.1 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Piericidin Q | >10 µM | 0.15 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Piericidin R | >10 µM | 0.4 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| 11-demethyl-glucopiericidin A | >10 µM | 1.3 µM | 2.3 µM | >10 µM | 5.5 µM | >10 µM |
| Piericidin A [1] | - | - | 0.4 µM | 30 µM | - | - |
| Glucopiericidin A [2] | - | - | - | - | - | - |
| Piericidin B1 N-oxide [3] | - | - | - | - | - | - |
*Data for Piericidins L-R and 11-demethyl-glucopiericidin A are derived from studies on derivatives from Streptomyces psammoticus[2][4][5]. Piericidins L and M demonstrated selective activity against OS-RC-2 renal cancer cells, while piericidins N, O, and P were highly potent against the HL-60 leukemia cell line[2][4][5]. 11-demethyl-glucopiericidin A showed broad-spectrum activity against ACHN, HL-60, and K562 cells[2][4][5]. Piericidin A also exhibits cytotoxic effects, with varying IC50 values depending on the cell line[1]. Glucopiericidin A is known to have inhibitory activity against several cancer cell lines, including human cervical cancer, mouse melanoma, human lung cancer, and mouse leukemia cells[2]. Piericidin B1 N-oxide has been shown to inhibit the growth of Ehrlich carcinoma in vivo[3].
Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway
Piericidins primarily exert their cytotoxic effects by inhibiting the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase)[4][6]. This inhibition disrupts cellular respiration and leads to the generation of reactive oxygen species (ROS), ultimately triggering the intrinsic pathway of apoptosis.
Signaling Pathway of Piericidin-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by piericidin compounds, leading to programmed cell death.
Caption: Piericidin-induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the cytotoxicity of piericidin compounds.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Assay
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well flat-bottomed plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piericidin compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
Workflow for LDH Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 [mdpi.com]
- 5. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Effect of Mitochondrial Complex I Inhibitors on Cellular ATP Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piericidin A and other widely used mitochondrial Complex I inhibitors, focusing on their effects on cellular ATP production. Due to the limited specific data available for 7-Demethylpiericidin a1, this guide will focus on the well-characterized parent compound, Piericidin A, as a representative of the piericidin family of antibiotics.[1] We will objectively compare its performance with established inhibitors like Rotenone and the pharmaceutical agent Metformin, supported by experimental data and detailed protocols.
Introduction to Mitochondrial Complex I Inhibition
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC) in mitochondria.[2] Its primary function is to transfer electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action generates a proton gradient that drives the synthesis of ATP by ATP synthase. Inhibition of Complex I disrupts this entire process, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and potential cell death.[3][4] Consequently, Complex I inhibitors are invaluable tools for studying mitochondrial function and are being investigated for their therapeutic potential in cancer and other diseases.
Piericidin A is a natural antibiotic that acts as a potent and specific inhibitor of Complex I.[5] It binds to the ubiquinone binding site, thereby blocking electron transport.[5] Its high affinity and specificity make it a valuable research tool for dissecting the roles of mitochondrial metabolism in various cellular processes.
Comparative Analysis of Complex I Inhibitors
The selection of a Complex I inhibitor for experimental use often depends on factors such as potency, specificity, and the specific research question. Below is a comparison of Piericidin A with two other commonly used Complex I inhibitors: Rotenone, another natural insecticide, and Metformin, a widely prescribed anti-diabetic drug.
| Feature | Piericidin A | Rotenone | Metformin |
| Mechanism of Action | Binds to the ubiquinone-binding pocket of Complex I, blocking electron transfer.[5] | Binds to the ubiquinone-binding site of Complex I, preventing electron transfer from the iron-sulfur clusters.[4] | Mild and transiently inhibits Complex I, leading to a decrease in the cellular energy state.[6][7] |
| Potency (IC50) | Potent inhibitor with IC50 values typically in the nanomolar range for inhibition of Complex I activity. For example, the IC50 for inhibiting the viability of Tn5B1-4 cells is 0.061 μM.[5] | Highly potent inhibitor with IC50 values for ATP reduction often in the low nanomolar range.[8] | Less potent than Piericidin A and Rotenone, with effects on ATP production typically observed at millimolar concentrations.[9][10][11] |
| Effect on ATP Production | Causes a significant and dose-dependent decrease in cellular ATP levels. | Induces a rapid and sharp decrease in cellular ATP content.[8][12][13] | Leads to a reduction in cellular ATP levels, which activates AMPK.[6][7][10] |
| Secondary Effects | Can induce the production of reactive oxygen species (ROS) at higher concentrations.[14] | A well-known inducer of mitochondrial ROS production.[3][4][13] | Can increase aerobic glycolysis as a compensatory mechanism to the reduction in mitochondrial ATP production.[9] |
| Common Applications | Research tool for studying mitochondrial respiration and its role in cellular signaling and disease.[5] | Widely used in research to model mitochondrial dysfunction, particularly in the context of neurodegenerative diseases like Parkinson's.[3] | First-line therapy for type 2 diabetes; also investigated for its anti-cancer and anti-inflammatory properties.[6][7] |
Experimental Protocols
To validate the effects of these inhibitors on cellular ATP production, a series of well-established assays can be performed.
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
This protocol provides a method for quantifying intracellular ATP, a direct indicator of cellular metabolic activity. Upon cell lysis, the released ATP, in the presence of luciferase and D-luciferin, produces a luminescent signal proportional to the ATP concentration.[15][16]
Materials:
-
Cells of interest cultured in a 96-well white opaque plate
-
Complex I inhibitors (Piericidin A, Rotenone, Metformin)
-
ATP Assay Kit (containing ATP releasing agent, luciferase, D-luciferin, and ATP standard)[16]
-
Luminometer
Procedure:
-
Cell Culture: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well white opaque plate and incubate overnight.[17]
-
Inhibitor Treatment: Treat the cells with varying concentrations of Piericidin A, Rotenone, or Metformin for the desired duration (e.g., 1 to 24 hours). Include untreated cells as a control.
-
Cell Lysis: Remove the culture medium and add 100 µL of ATP releasing agent to each well. Incubate for 5 minutes at room temperature to lyse the cells and release ATP.[18]
-
Luminescence Reaction: Transfer the cell lysate to a new white opaque plate. Add the luciferin-luciferase reagent to each well according to the manufacturer's instructions.[18]
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[16]
-
Data Analysis: Generate an ATP standard curve using the provided ATP standard. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[19] This assay allows for the determination of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiration.[20]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)[21]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A)[19]
-
Cells of interest
-
Complex I inhibitors (Piericidin A or Metformin)
Procedure:
-
Sensor Cartridge Hydration: A day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[21][22]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and pre-treat the cells with the desired concentrations of Piericidin A or Metformin for a specified time.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR. Subsequently, the following compounds from the Mito Stress Test kit will be sequentially injected:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP-linked respiration. The resulting decrease in OCR represents the portion of basal respiration used for ATP synthesis.[22]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate.[19][22]
-
Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively, that shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial oxygen consumption.[19][22]
-
-
Data Analysis: The Seahorse XF software calculates the OCR at each stage, allowing for the determination of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential using JC-1 Dye
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[23] In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
Cells of interest cultured on glass coverslips or in a black, clear-bottom 96-well plate
-
JC-1 dye
-
Complex I inhibitors (Piericidin A, Rotenone, Metformin)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the Complex I inhibitors for the appropriate duration. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[24]
-
JC-1 Staining: Remove the culture medium and incubate the cells with a working solution of JC-1 (typically 1-10 µM) in cell culture medium for 15-30 minutes at 37°C in the dark.[23][25]
-
Washing: Aspirate the staining solution and wash the cells with an appropriate assay buffer.[23]
-
Imaging/Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. Healthy cells will exhibit predominantly red fluorescence within the mitochondria, while treated cells will show an increase in green fluorescence.[24]
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for both red and green fluorescence.[25]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[23]
Visualizations
Mechanism of Action of Complex I Inhibitors
References
- 1. New piericidin antibiotics, this compound and 7-demethyl-3'-rhamnopiericidin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin inhibition of mitochondrial ATP and DNA synthesis abrogates NLRP3 inflammasome activation and pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP Assays | What is an ATP Assay? [promega.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. agilent.com [agilent.com]
- 20. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cpu.edu.cn [cpu.edu.cn]
- 22. Measurement of Mitochondrial Oxygen Consumption Rate (OCR) [bio-protocol.org]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating the Impact of 7-Demethylpiericidin A1 on Glycolysis as a Compensatory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Demethylpiericidin A1 and its effects on cellular glycolysis, a key compensatory mechanism following mitochondrial inhibition. As a member of the piericidin family of antibiotics, this compound is a known inhibitor of mitochondrial respiratory chain complex I. This inhibition curtails oxidative phosphorylation, forcing cells to upregulate glycolysis to meet their energy demands. This guide compares the action of this compound with other well-characterized mitochondrial complex I inhibitors, providing supporting experimental data and detailed protocols for researchers to conduct their own investigations.
Comparative Analysis of Mitochondrial Complex I Inhibitors
Inhibition of mitochondrial complex I is a well-established mechanism that triggers a metabolic shift towards glycolysis. To understand the specific impact of this compound, it is essential to compare its performance with other known inhibitors. While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its activity based on the extensively studied parent compound, Piericidin A, and the widely used complex I inhibitor, Rotenone.
Table 1: Comparison of Mitochondrial Complex I Inhibitors
| Feature | This compound (inferred) | Piericidin A | Rotenone |
| Mechanism of Action | Inhibition of mitochondrial complex I | Inhibition of mitochondrial complex I[1][2] | Inhibition of mitochondrial complex I[3][4] |
| Effect on Glycolysis | Upregulation | Upregulation[5] | Upregulation[6] |
| Reported IC50 for Complex I Inhibition | Data not available | ~3-5 nM | ~10-20 nM |
| Expected Impact on Lactate Production | Significant Increase | Significant Increase | Significant Increase |
| Expected Impact on Glucose Uptake | Significant Increase | Significant Increase | Significant Increase |
Signaling Pathways Activating Compensatory Glycolysis
The cellular response to mitochondrial inhibition by compounds like this compound is orchestrated by intricate signaling pathways. Two key regulators in this process are AMP-activated protein kinase (AMPK) and Hypoxia-Inducible Factor-1α (HIF-1α).
-
AMPK Activation: Inhibition of mitochondrial ATP production leads to an increased AMP/ATP ratio, a direct activator of AMPK. Activated AMPK promotes glycolysis by phosphorylating and activating phosphofructokinase 2 (PFK2), which produces fructose-2,6-bisphosphate, a potent allosteric activator of the key glycolytic enzyme phosphofructokinase 1 (PFK1).
-
HIF-1α Stabilization: Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, mitochondrial inhibition can lead to the stabilization of HIF-1α even in the presence of oxygen (pseudo-hypoxia). Stabilized HIF-1α translocates to the nucleus and activates the transcription of numerous genes involved in glycolysis, including glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase 2, lactate dehydrogenase A).
References
- 1. AMPK activation induced in pemetrexed‐treated cells is associated with development of drug resistance independently of target enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Demethylpiericidin A1: A Procedural Guide for Laboratory Personnel
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be required. |
This data is based on general laboratory safety guidelines for hazardous chemicals.
Step-by-Step Disposal Procedure
The disposal of 7-Demethylpiericidin A1 must be conducted in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash.[4]
-
Segregation of Waste:
-
Isolate all waste contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Empty vials that once contained the compound.
-
Solutions containing this compound.
-
Contaminated cleaning materials from spills.
-
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable hazardous waste container.[5] The container must be compatible with the chemical.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
If mixed with other waste, list all components and their approximate percentages.
-
-
Waste Accumulation:
-
Disposal of Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Cytotoxic waste, a category that may include this compound due to its biological activity, often requires disposal via high-temperature incineration.[8][9][10]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PIERICIDIN A - Safety Data Sheet [chemicalbook.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.ca [danielshealth.ca]
- 9. youtube.com [youtube.com]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 7-Demethylpiericidin a1
This guide provides crucial safety and logistical information for the handling and disposal of 7-Demethylpiericidin a1 in a laboratory setting. The following procedures are based on the safety data sheet for the closely related compound, Piericidin A, and should be considered the minimum safety standards.[1] Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Specification Notes |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes.[1] |
| Hand Protection | Protective, chemical-resistant gloves | Unlined nitrile, neoprene, or butyl gloves are recommended. The thicker the glove, the more protection it offers. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls | Should cover the entire front of the body from the chest to above the knees.[2] |
| Respiratory Protection | Suitable respirator | Required when working outside of a certified chemical fume hood or if there is a risk of inhaling dust or aerosols.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe preparation, handling, and cleanup.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling the compound, put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ensure that a certified chemical fume hood is operational and ready for use. All handling of the solid compound and concentrated solutions should occur within the fume hood.[1]
-
Gather all necessary equipment, such as spatulas, weigh boats, solvents, and glassware, and place them in the fume hood.
-
-
Handling :
-
If working with a solid form, carefully weigh the desired amount in the fume hood. Avoid creating dust.
-
For solutions, perform all dilutions and transfers within the fume hood to minimize exposure to vapors.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
-
Cleanup :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess reagents, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management : Keep the hazardous waste container tightly closed and store it in a well-ventilated and secure location.[1]
-
Disposal Protocol : Dispose of the contaminated material according to your institution's and local regulations for chemical waste. Do not pour any solutions containing this compound down the drain.[1]
The following diagram illustrates the decision process for the disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
